Gabexate Mesilate
描述
Overview of Gabexate (B1204611) Mesylate as a Serine Protease Inhibitor
Gabexate mesylate, known chemically as 4-[[6-[(Aminoiminomethyl)amino]-1-oxohexyl]oxy]-benzoic acid ethyl ester mesylate, is a synthetic, competitive inhibitor of serine proteases. patsnap.comtocris.commedchemexpress.com Serine proteases are a class of enzymes crucial to various physiological and pathological processes, including blood coagulation, fibrinolysis, and inflammation. patsnap.com Gabexate mesylate exerts its inhibitory effects by binding to the active sites of these enzymes, forming a stable complex that blocks their ability to cleave their substrate proteins. patsnap.compatsnap.com This mechanism is fundamental to its scientific interest, particularly in conditions characterized by excessive proteolytic activity. patsnap.com
The compound is known to inhibit a wide range of trypsin-like serine proteases. medchemexpress.com Its primary targets include key enzymes in the coagulation and inflammatory cascades such as trypsin, plasmin, thrombin, and kallikrein. tocris.compatsnap.com The inhibition of these enzymes prevents the formation of fibrin (B1330869), a key component of blood clots, and modulates inflammatory responses. drugbank.com Research has also demonstrated that Gabexate mesylate can inhibit the activation of nuclear factor-κB (NF-κB) and activator protein-1 (AP-1), which in turn reduces the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). tocris.comdrugbank.com Further studies have indicated that it may also act as an inhibitor of matrix metalloproteinases (MMPs), suggesting a role in processes like cancer cell invasion and angiogenesis. nih.gov
The affinity and inhibitory constants of Gabexate mesylate have been quantified for various proteases, providing a basis for understanding its spectrum of activity.
Table 1: Inhibitory Concentration (IC₅₀) of Gabexate Mesylate for Various Serine Proteases This table displays the half-maximal inhibitory concentration (IC₅₀), indicating the concentration of Gabexate mesylate required to inhibit the activity of a given enzyme by 50%.
| Enzyme | IC₅₀ (μM) | Source |
| Trypsin | 9.4 | tocris.com |
| Plasmin | 30 | tocris.com |
| Plasma Kallikrein | 41 | tocris.com |
| Thrombin | 110 | tocris.com |
Table 2: Inhibition Constant (Kᵢ) of Gabexate Mesylate for Various Serine Proteases This table shows the inhibition constant (Kᵢ), which represents the concentration required to produce half-maximum inhibition. A lower Kᵢ value indicates a higher binding affinity of the inhibitor to the enzyme.
| Enzyme | Kᵢ | Source |
| Human Thrombin | 0.97 μM | medchemexpress.com |
| Urokinase | 1.3 μM | medchemexpress.com |
| Plasmin | 1.6 μM | medchemexpress.com |
| Factor Xa | 8.5 μM | medchemexpress.com |
| Human Tryptase | 3.4 nM | medchemexpress.com |
| Bovine Tryptase | 18 μM | medchemexpress.com |
| Kallikrein | 2.6 mM | abcam.com |
Historical Context of Gabexate Mesylate Development and Academic Interest
Gabexate mesylate, also known by the trade name FOY, was originally developed in Japan. patsnap.com It emerged as a significant subject of research due to its broad-spectrum inhibitory effects on proteases. patsnap.com The compound has been used therapeutically in Japan and Italy for managing conditions such as acute pancreatitis and disseminated intravascular coagulation (DIC). patsnap.comncats.io
Academic and clinical research interest in Gabexate mesylate began to build following its development, with foundational studies appearing in the late 1970s and early 1980s. tocris.comdrugbank.com This research established its identity as a synthetic inhibitor of key enzymes like trypsin, plasmin, kallikrein, and thrombin. drugbank.com Early investigations focused on its potential to mitigate the autodigestion of the pancreas in acute pancreatitis, a condition driven by the premature activation of digestive enzymes. patsnap.compatsnap.com
Over the years, the scope of research has expanded significantly. Scientists have explored its mechanism of action beyond simple enzyme inhibition, delving into its effects on complex signaling pathways like the nuclear factor kappa-B (NF-κB) pathway, which is central to inflammation. drugbank.com Multicenter studies were conducted to evaluate its clinical course effects, such as a double-blind study in Hannover involving 50 patients with acute pancreatitis. nih.gov The unique pharmacological properties of Gabexate mesylate have sustained academic interest, leading to ongoing investigations into its potential applications in other inflammatory and thrombotic conditions. patsnap.com
Structure
2D Structure
3D Structure of Parent
属性
IUPAC Name |
ethyl 4-[6-(diaminomethylideneamino)hexanoyloxy]benzoate;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4.CH4O3S/c1-2-22-15(21)12-7-9-13(10-8-12)23-14(20)6-4-3-5-11-19-16(17)18;1-5(2,3)4/h7-10H,2-6,11H2,1H3,(H4,17,18,19);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTNDFLIKUKKOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC(=O)CCCCCN=C(N)N.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045591 | |
| Record name | Gabexate mesilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56974-61-9 | |
| Record name | Gabexate mesilate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56974-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gabexate mesilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GABEXATE MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3Q07L0649 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Investigations of Gabexate Mesylate
Serine Protease Inhibition Profile
Gabexate (B1204611) mesylate exhibits a wide-ranging inhibitory profile against numerous serine proteases involved in critical physiological and pathological processes such as digestion, coagulation, fibrinolysis, and inflammation. patsnap.comfishersci.com The affinity of gabexate mesylate for different serine proteases varies, which dictates its therapeutic utility. nih.gov A comparative analysis of its affinities ranks the enzymes as follows: human urinary kallikrein and porcine pancreatic β-kallikrein-B are inhibited to a much lesser extent than bovine β-trypsin, bovine factor Xa, human Lys77-plasmin, human urokinase, and bovine α-thrombin. nih.gov
Specific Enzyme Targets and Inhibition Constants (K_i_ Values)
The inhibitory potency of gabexate mesylate is quantitatively described by its inhibition constant (K_i_) or its half-maximal inhibitory concentration (IC50). These values provide a standardized measure of the concentration of the inhibitor required to achieve a certain level of enzyme inhibition.
Gabexate mesylate is a known inhibitor of trypsin, a key digestive enzyme that is also implicated in the pathogenesis of acute pancreatitis. patsnap.comnih.gov However, reports on its inhibitory constant show some variability. One study reports an IC50 value of 9.4 µM for trypsin inhibition, while another indicates a more potent IC50 of 0.19 µM. bio-techne.combiocompare.comscbt.com
The interaction with chymotrypsin (B1334515) is less clear. While some literature identifies chymotrypsin as a target of gabexate mesylate, specific inhibition constants are not well-documented in major studies. patsnap.com In fact, one source explicitly states that gabexate mesylate has an inhibitory constant (K_i_) of 27 µM for trypsin but does not inhibit chymotrypsin. fishersci.com This suggests that the inhibitory effect on chymotrypsin may be significantly less potent or negligible compared to its effect on other proteases.
Inhibition of Trypsin by Gabexate Mesylate
| Parameter | Value | Source(s) |
|---|---|---|
| IC50 | 9.4 µM | bio-techne.combiocompare.com |
| IC50 | 0.19 µM | scbt.com |
Gabexate mesylate demonstrates significant inhibitory activity against key enzymes of the fibrinolytic system, namely plasmin and urokinase (urokinase-type plasminogen activator, u-PA). fishersci.comnih.gov For plasmin, a K_i_ value of 1.6 µM has been reported. nih.gov Another study provides an IC50 value of 30 µM. bio-techne.combiocompare.com
Its inhibitory effect on urokinase is characterized by a K_i_ of 1.3 µM. nih.gov This inhibition is relevant in pathological contexts such as tumor invasion and metastasis, where urokinase activity is often upregulated. mdpi.com
Inhibition of Fibrinolytic Enzymes by Gabexate Mesylate
| Enzyme | Parameter | Value | Source(s) |
|---|---|---|---|
| Plasmin | K_i_ | 1.6 µM | nih.gov |
| Plasmin | IC50 | 30 µM | bio-techne.combiocompare.com |
Within the coagulation cascade, gabexate mesylate targets both thrombin and Factor Xa. nih.gov The inhibition of these enzymes contributes to its anticoagulant properties. nih.gov There is a notable discrepancy in the reported inhibitory values for thrombin. One source reports a K_i_ of 0.97 µM, while another indicates a much higher IC50 of 110 µM. nih.govbio-techne.combiocompare.com For Factor Xa, the inhibition constant (K_i_) has been determined to be 8.5 µM. nih.gov
Inhibition of Coagulation Factors by Gabexate Mesylate
| Enzyme | Parameter | Value | Source(s) |
|---|---|---|---|
| Thrombin | K_i_ | 0.97 µM | nih.gov |
| Thrombin | IC50 | 110 µM | bio-techne.combiocompare.com |
Kallikrein, an enzyme involved in inflammation and the kinin-kallikrein system, is another target of gabexate mesylate. patsnap.comfishersci.com The inhibitory effect on plasma kallikrein has been quantified with an IC50 value of 41 µM. bio-techne.combiocompare.com Studies have confirmed that gabexate mesylate markedly inhibits purified plasma kallikrein. selleckchem.com However, its stability in plasma is limited, with its inhibitory activity disappearing after short incubation periods. selleckchem.com
Inhibition of Kallikrein by Gabexate Mesylate
| Enzyme | Parameter | Value | Source(s) |
|---|
Gabexate mesylate is a particularly potent inhibitor of human mast cell tryptase, a serine protease released from mast cells during inflammatory and allergic responses. nih.gov Research has determined a specific and high-affinity inhibition, with a K_i_ value of 3.4 x 10⁻⁹ M, which is equivalent to 3.4 nM. nih.govnih.gov This strong inhibition of human tryptase may account for the compound's observed effects in preventing inflammation and tissue damage in certain conditions. nih.gov The affinity for bovine tryptase is significantly lower, with a K_i_ of 1.8 x 10⁻⁷ M. nih.gov
Inhibition of Mast Cell Tryptase by Gabexate Mesylate
| Enzyme | Parameter | Value (at pH 7.4, 37°C) | Source(s) |
|---|---|---|---|
| Human Mast Cell Tryptase | K_i_ | 3.4 nM | nih.govnih.gov |
Binding Characteristics and Reversibility of Enzyme Inhibition
Gabexate mesylate functions as a competitive and reversible inhibitor of several key proteolytic enzymes, including trypsin, kallikrein, plasmin, and thrombin. patsnap.compatsnap.compsu.edu As a competitive inhibitor, it possesses a structural similarity to the natural substrates of these enzymes and vies for access to the enzyme's active site. patsnap.comsigmaaldrich.com Gabexate mesylate exerts its inhibitory effects by binding non-covalently to these active sites, forming a stable but reversible enzyme-inhibitor complex that blocks the enzyme from cleaving its target proteins. patsnap.comdrugbank.com This reversible binding means that the enzyme's activity can be restored upon the dissociation of the inhibitor. sigmaaldrich.compharmacy180.com
The affinity of gabexate mesylate varies for different serine proteases. nih.gov Studies have determined specific inhibition constants (Ki), which represent the concentration of inhibitor required to produce half-maximum inhibition, indicating the potency of the binding. For instance, the inhibition constant for human mast cell tryptase is significantly lower than that for bovine tryptase, indicating a much higher affinity for the human enzyme. nih.gov
Table 1: Inhibition Constants (Ki) of Gabexate Mesylate for Tryptase nih.gov
| Enzyme Source | Ki Value | Conditions |
|---|---|---|
| Human Mast Cell Tryptase | 3.4 x 10-9 M | pH 7.4, 37.0°C |
Modulation of Inflammatory Pathways
Gabexate mesylate demonstrates significant anti-inflammatory properties by intervening in key signaling cascades that regulate the expression of inflammatory mediators.
Nuclear Factor-κB (NF-κB) Signaling Pathway Attenuation
A crucial aspect of gabexate mesylate's anti-inflammatory effect is its ability to inhibit the activation of Nuclear Factor-κB (NF-κB). nih.govepain.orgnih.gov NF-κB is a pivotal transcription factor that orchestrates the expression of numerous genes involved in inflammatory responses. epain.orgresearchgate.net Research shows that gabexate mesylate effectively suppresses the activation of NF-κB in various models, including in human monocytes stimulated by lipopolysaccharide (LPS) and in the spinal cord in models of neuropathic pain. nih.govepain.orgnih.govresearchgate.net
Gabexate mesylate interferes with the NF-κB pathway by preventing the proteolytic destruction of its inhibitory protein, IκBα (Inhibitor of kappa B alpha). drugbank.comnih.govresearchgate.net In an inactive state, NF-κB is held in the cytoplasm bound to IκB. Upon receiving an inflammatory stimulus, IκB is typically phosphorylated and then degraded by proteases, which allows NF-κB to translocate to the nucleus and initiate gene transcription. Gabexate mesylate inhibits this critical degradation step of IκBα. nih.govresearchgate.net By preventing the breakdown of IκB, gabexate mesylate effectively keeps NF-κB sequestered in the cytoplasm, thereby suppressing its activation. drugbank.com
In addition to its effects on NF-κB, gabexate mesylate also inhibits the activation of Activator Protein 1 (AP-1), another critical transcription factor involved in inflammation and cellular responses to stimuli. nih.govresearchgate.net AP-1 proteins, which include families like JUN and FOS, regulate the expression of genes involved in processes such as proliferation and inflammation. nih.govfrontiersin.org Studies have demonstrated that gabexate mesilate inhibits the binding of AP-1 to its target DNA sites. drugbank.comnih.gov This inhibition of both NF-κB and AP-1 activation suggests a multi-faceted mechanism by which gabexate mesylate controls inflammatory gene expression. nih.govresearchgate.net
Impact on Inflammatory Cytokine Production
By attenuating key transcription factors like NF-κB and AP-1, gabexate mesylate effectively downregulates the production of pro-inflammatory cytokines. drugbank.comepain.orgnih.gov These cytokines are central mediators of the systemic inflammatory response. nih.gov Research in animal models of acute necrotizing pancreatitis and neuropathic pain has shown that administration of gabexate mesylate leads to a significant reduction in the serum and tissue levels of several inflammatory cytokines. nih.govnih.gov
One of the most consistently reported effects of gabexate mesylate is the potent inhibition of Tumor Necrosis Factor-alpha (TNF-α) production. nih.govresearchgate.netnih.govresearchgate.net TNF-α is a critical cytokine in the pathogenesis of sepsis and other inflammatory conditions. nih.govresearchgate.net Gabexate mesylate has been shown to inhibit TNF-α production in human monocytes stimulated with lipopolysaccharide (LPS). nih.govresearchgate.netnih.gov This inhibition is a direct consequence of its ability to block the activation of NF-κB and AP-1, the transcription factors required for TNF-α gene expression. nih.govresearchgate.net Studies in various rat models confirm these findings, demonstrating that gabexate mesylate significantly reduces serum and tissue levels of TNF-α following inflammatory insults. epain.orgnih.govnih.gov
Table 2: Effect of Gabexate Mesylate on Inflammatory Cytokine Levels in Rat Models
| Study Model | Cytokine Measured | Effect of Gabexate Mesylate | Source(s) |
|---|---|---|---|
| Acute Necrotizing Pancreatitis | Tumor Necrosis Factor-alpha (TNF-α) | Significantly reduced serum levels 5 hours post-induction. | nih.gov |
| Interleukin-6 (IL-6) | Significantly reduced serum levels 5 hours post-induction. | nih.gov | |
| Spinal Nerve Ligation (Neuropathic Pain) | Tumor Necrosis Factor-alpha (TNF-α) | Significantly decreased expression in the spinal cord on day 7. | nih.gov |
| Interleukin-1 (IL-1) | Significantly decreased expression in the spinal cord on day 7. | nih.gov |
Interleukin-1 (IL-1), Interleukin-6 (IL-6), Interleukin-8 (IL-8)
Gabexate mesylate has been shown to modulate the inflammatory response by influencing the production of key pro-inflammatory cytokines, including Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). Research indicates that its mechanism often involves upstream regulation of signaling pathways, such as the nuclear factor-kappaB (NF-κB) pathway, which is crucial for the transcription of these cytokine genes. semanticscholar.org
In a rat model of acute necrotizing pancreatitis, administration of gabexate mesylate resulted in a significant reduction in the serum levels of IL-6. nih.gov This effect is believed to be part of its therapeutic action in mitigating the systemic inflammatory response associated with the condition. nih.gov Studies have also demonstrated that in neuropathic pain models, gabexate mesylate can decrease the expression of IL-1 and IL-6. semanticscholar.org The production of IL-6 and IL-8 by human umbilical vein endothelial cells (HUVEC) can be induced by a cell-associated form of IL-1α. nih.gov Gabexate mesylate's inhibitory effects on upstream activators like NF-κB suggest a mechanism for downregulating this entire inflammatory cascade. semanticscholar.org
The table below summarizes the observed effects of gabexate mesylate on these interleukins from a relevant animal study.
| Cytokine | Model System | Observed Effect | Reference |
| Interleukin-1 (IL-1) | Rat model of neuropathic pain | Decreased expression after spinal nerve ligation | semanticscholar.org |
| Interleukin-6 (IL-6) | Rat model of acute necrotizing pancreatitis | Significantly reduced serum levels | nih.gov |
| Interleukin-6 (IL-6) | Rat model of neuropathic pain | Decreased expression after spinal nerve ligation | semanticscholar.org |
High Mobility Group Protein 1 (HMGB1)
High Mobility Group Box 1 (HMGB1) is a nuclear protein that can be released extracellularly, where it functions as a potent late-phase mediator of inflammation. nih.govnih.gov Mechanistic studies have revealed that gabexate mesylate can inhibit the expression and release of HMGB1. nih.gov This inhibition is a key component of its anti-inflammatory action, particularly in the context of sepsis and acute lung injury. nih.govnih.gov
In a study involving a mouse macrophage cell line stimulated with lipopolysaccharide (LPS), gabexate mesylate was found to decrease the release of HMGB1 from the cells. nih.gov The underlying mechanism for this effect involves the inhibition of the phosphorylation of IκB, a critical step in the activation of the NF-κB signaling pathway. nih.gov By preventing NF-κB activation, gabexate mesylate downregulates the expression of HMGB1. nih.govnih.gov Furthermore, research in a rat model of LPS-induced acute lung injury showed that pretreatment with gabexate mesylate markedly reduced the expression of HMGB1 protein in the lung tissue and lowered its concentration in the plasma. nih.gov
Nitric Oxide (NO) Pathway Inhibition
Gabexate mesylate has been identified as an inhibitor of the nitric oxide (NO) pathway. nih.govnih.gov This inhibition occurs through multiple mechanisms, primarily centered on its structural similarity to L-arginine, the substrate for nitric oxide synthase (NOS). nih.govnih.gov
Research has demonstrated that gabexate mesylate competitively inhibits both constitutive NOS (cNOS) and inducible NOS (iNOS). nih.gov However, it is not a precursor for NO itself. nih.gov In studies using rat C6 glioma cells, gabexate mesylate was shown to inhibit nitrite (B80452) production (indicative of NO release) in a dose-dependent manner following stimulation with lipopolysaccharide (LPS) and interferon-gamma. nih.gov
Furthermore, in human platelets, gabexate mesylate competitively inhibits the transport of L-arginine into the cell, thereby limiting the substrate available for NO synthesis. nih.gov This leads to a dose- and time-dependent decrease in the formation of nitrite and nitrate. nih.gov The compound also directly inhibits constitutive nitric oxide synthase activity in cell-free extracts. nih.gov These findings collectively establish gabexate mesylate as a modulator of cellular NO production. nih.gov
The table below details the inhibitory constants (Ki) and effects on L-arginine transport.
| Parameter | Enzyme/Process | Value | Cell/System | Reference |
| Ki (Inhibitory Constant) | Constitutive NOS (cNOS) | 1.0 x 10⁻⁴ M | In Vitro | nih.gov |
| Ki (Inhibitory Constant) | Inducible NOS (iNOS) | 5.0 x 10⁻³ M | In Vitro | nih.gov |
| Km for L-arginine (Control) | L-arginine Uptake | 22 +/- 2 µM | Human Platelets | nih.gov |
| Km for L-arginine (+ Gabexate) | L-arginine Uptake | 86 +/- 6 µM | Human Platelets | nih.gov |
| Ki (Inhibitory Constant) | L-arginine Uptake | 158 µM | Human Platelets | nih.gov |
Mitogen-Activated Protein Kinase (MAPK) Signaling Cascade Inhibition
The mitogen-activated protein kinase (MAPK) signaling cascade is a crucial pathway that regulates a variety of cellular processes, including inflammation. nih.govnih.govfrontiersin.org Gabexate mesylate has been shown to exert its anti-inflammatory effects in part by inhibiting this cascade. nih.gov
In studies on human monocytes stimulated with lipopolysaccharide (LPS), gabexate mesylate was observed to inhibit the activation of MAPK pathways. nih.gov This inhibition contributes to the reduced production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). The activation of activator protein-1 (AP-1), a transcription factor downstream of the MAPK cascade, was also inhibited by gabexate mesylate. nih.gov These findings suggest that the compound interferes with the phosphorylation events that characterize the MAPK cascade, ultimately leading to a dampened inflammatory response. nih.govdrugbank.com
Attenuation of Leukocyte Adhesion Molecules
Gabexate mesylate has been found to inhibit the expression of endothelial leukocyte adhesion molecules, which are critical for the recruitment of leukocytes to sites of inflammation. nih.gov This action helps to reduce inflammation-mediated tissue injury. nih.govnih.gov
In vitro studies using human umbilical vein endothelial cells (HUVECs) have shown that gabexate mesylate inhibits the tumor necrosis factor-alpha (TNF-α)-induced expression of E-selectin and intercellular adhesion molecule-1 (ICAM-1). nih.gov The mechanism underlying this effect is the inhibition of transcription of the genes for these adhesion molecules. nih.gov
This transcriptional suppression is achieved through the inhibition of nuclear factor-kappaB (NF-κB) activation. nih.gov Gabexate mesylate prevents the degradation of IκBα, the inhibitory protein of NF-κB, by blocking its phosphorylation. nih.gov This action keeps NF-κB sequestered in the cytoplasm and prevents its translocation to the nucleus, where it would otherwise initiate the transcription of adhesion molecule genes. nih.gov
Effects on Coagulation and Fibrinolysis
Anticoagulant Properties
Gabexate mesylate is a synthetic serine protease inhibitor with well-documented anticoagulant properties. drugbank.compatsnap.compatsnap.com Its mechanism of action involves the inhibition of several key enzymes within the coagulation and fibrinolysis cascades. patsnap.compatsnap.com
The compound directly inhibits the activity of crucial serine proteases such as thrombin, plasmin, and kallikrein by binding to their active sites. drugbank.compatsnap.com The inhibition of thrombin is central to its anticoagulant effect, as this prevents the conversion of fibrinogen to fibrin (B1330869), a necessary step for clot formation. drugbank.com This makes gabexate mesylate effective in conditions characterized by excessive coagulation, such as disseminated intravascular coagulation (DIC). patsnap.compatsnap.com
While it is widely recognized as an anticoagulant, one study on experimentally-induced pancreatitis with E. coli infection in minipigs reported that gabexate mesylate did not significantly influence the increased coagulation activity or the hyperfibrinolysis observed in that specific model. nih.gov However, it is broadly used for its ability to modulate the coagulation system, particularly in contexts like DIC associated with various malignancies. patsnap.comresearchgate.net
Regulation of Fibrin Formation and Deposition
Gabexate mesylate exerts significant regulatory effects on the coagulation cascade, primarily by inhibiting the activity of key serine proteases that are essential for fibrin formation. patsnap.com Its mechanism involves binding to the active sites of these enzymes, thereby neutralizing their function and disrupting the process of clot formation. drugbank.compatsnap.com The primary targets of gabexate mesylate in the coagulation pathway include thrombin, plasmin, and Factor Xa. patsnap.commedchemexpress.com
The conversion of soluble fibrinogen into insoluble fibrin, a critical step in thrombus formation, is catalyzed by thrombin. nih.gov By directly inhibiting thrombin, gabexate mesylate effectively blocks this conversion, thus preventing the polymerization of fibrin monomers and the subsequent formation of a stable fibrin mesh. drugbank.com This inhibitory action helps to control excessive coagulation. patsnap.com
Research has quantified the inhibitory potency of gabexate mesylate against these crucial enzymes. The compound exhibits competitive inhibition with varying affinities for different proteases involved in fibrin regulation.
| Enzyme | Inhibitor Constant (Ki) | IC50 | Reference |
|---|---|---|---|
| Human Thrombin | 0.97 μM | 110 μM | medchemexpress.comtocris.com |
| Human Plasmin | 1.6 μM | 30 μM | medchemexpress.comtocris.com |
| Human Factor Xa | 8.5 μM | - | medchemexpress.com |
| Human Urokinase | 1.3 μM | - | medchemexpress.com |
| Plasma Kallikrein | - | 41 μM | tocris.com |
The inhibition of these components within the coagulation and fibrinolytic systems underscores the compound's role in preventing fibrin deposition and maintaining vascular patency. drugbank.comnih.gov
Modulation of Platelet Aggregation
The influence of gabexate mesylate on platelet function, particularly aggregation, has been a subject of experimental investigation. In studies of experimentally induced disseminated intravascular coagulation (DIC), the effects of gabexate mesylate on platelet aggregation were evaluated as a key parameter. nih.gov These investigations indicate that the compound can modulate platelet activity as part of its broader anticoagulant and anti-inflammatory effects. nih.gov
The impact on platelet count, a related hematological parameter, appears complex. While some hematological side effects can include thrombocytopenia (a decrease in platelet count) patsnap.com, other studies report varied outcomes. For instance, in a patient with idiopathic thrombocytopenic purpura (ITP), administration of gabexate mesylate for sepsis prevention led to a remarkable and transient increase in platelet count, from 1.5 x 10⁴/μL to 25.5 x 10⁴/μL over four days. nih.gov Conversely, in a comparative study on patients with infection-related DIC, platelet counts were observed to be significantly lower in the group treated with gabexate mesylate compared to a group treated with antithrombin. nih.gov These findings suggest that gabexate mesylate's effect on platelets is not straightforward and may be highly dependent on the underlying clinical condition.
Impact on Coagulation Parameters
Gabexate mesylate's activity as a protease inhibitor leads to measurable changes in several standard coagulation parameters. These parameters are frequently monitored in experimental and clinical settings to assess the compound's efficacy in conditions like DIC. nih.gov
Fibrinogen and Fibrin/Fibrinogen Degradation Products (FDPs): In experimental models of DIC, fibrinogen levels and the presence of FDPs are critical markers. nih.gov Gabexate mesylate has been studied for its ability to alter these markers. In a study comparing this compound to antithrombin for infection-related DIC, levels of FDP and D-dimer were lower in the antithrombin group, although the difference was not statistically significant. nih.gov
Prothrombin Time (PT) and Partial Thromboplastin (B12709170) Time (PTT): PT and PTT, which measure the integrity of the extrinsic/common and intrinsic/common coagulation pathways, respectively, have been assessed following gabexate mesylate administration. nih.govmedscape.com Studies on experimental DIC included both PT and PTT as parameters to gauge the drug's efficacy. nih.gov In a comparative study, the prothrombin time was lower in an antithrombin-treated group compared to the gabexate mesylate group, but the difference was not significant. nih.gov
Platelet Count: As detailed in the previous section, the effect on platelet count is variable. It was used as a parameter in studies of DIC nih.gov, where one investigation noted a less pronounced decrease in platelet count in animals treated with gabexate mesylate compared to placebo nih.gov, while another clinical study found lower platelet counts compared to an antithrombin-treated group. nih.gov A unique case report showed a transient increase in platelet count in an ITP patient. nih.gov
The following table summarizes the coagulation parameters evaluated in selected studies investigating gabexate mesylate.
| Parameter | Context of Study | Observed Effect/Finding | Reference |
|---|---|---|---|
| Fibrinogen | Experimental DIC | Monitored as a parameter of drug efficacy. | nih.gov |
| Fibrin/Fibrinogen Degradation Products (FDPs) | Experimental DIC | Monitored as a parameter of drug efficacy. | nih.gov |
| Prothrombin Time (PT) | Experimental DIC | Monitored as a parameter of drug efficacy. | nih.gov |
| Partial Thromboplastin Time (PTT) | Experimental DIC | Monitored as a parameter of drug efficacy. | nih.gov |
| Platelet Count | Experimental DIC | Evaluated as a key parameter of drug efficacy. | nih.gov |
| Platelet Count | ITP Patient with Sepsis | Transient, remarkable increase in platelet count. | nih.gov |
| Multiple Parameters (Platelets, FDP, D-dimer, PT) | Infection-related DIC (vs. Antithrombin) | Platelet counts were lower; FDP, D-dimer, and PT showed no significant difference compared to the antithrombin group. | nih.gov |
Inhibition of Plasminogen Activator Inhibitor-1 (PAI-1)
Pharmacological and Toxicological Research
Pharmacokinetic Research
Absorption and Distribution Characteristics
Gabexate (B1204611) mesylate is administered intravenously, which allows for immediate and rapid distribution throughout the body. patsnap.com Due to its administration route, traditional absorption characteristics associated with oral medications are not applicable. The primary focus of distribution research has been on achieving adequate concentrations in target tissues.
Research has explored different infusion strategies to optimize its distribution, particularly in treating severe acute pancreatitis. One key strategy is Continuous Regional Arterial Infusion (CRAI). Studies comparing CRAI with conventional intravenous injection have demonstrated a significant difference in tissue concentration. In an animal model of acute pancreatitis, the concentration of gabexate mesylate in pancreatic tissues was found to be 32 times higher when administered via CRAI compared to standard intravenous infusion. nih.govresearchgate.net This method of localized delivery is designed to maximize the drug's concentration at the site of inflammation while minimizing systemic exposure. nih.gov
| Administration Route | Relative Pancreatic Tissue Concentration | Reference |
|---|---|---|
| Intravenous (IV) Infusion | Baseline | researchgate.net |
| Continuous Regional Arterial Infusion (CRAI) | 32-fold higher than IV Infusion | researchgate.net |
Metabolism Pathways
Gabexate mesylate is a synthetic protease inhibitor, and its interaction with metabolic pathways is a subject of ongoing research. patsnap.compatsnap.com Studies in rat models of sepsis have shown that gabexate mesylate can regulate several key metabolic pathways. nih.gov Analysis of differential metabolites indicated that its administration primarily influences:
Sphingolipid metabolism nih.gov
Histidine metabolism nih.gov
Steroid biosynthesis nih.gov
Glycerophospholipid metabolism nih.gov
Primary bile acid biosynthesis nih.gov
Alpha-linolenic acid metabolism nih.gov
Furthermore, drugs that affect hepatic enzymes may alter the metabolism of gabexate mesylate, which could potentially impact its therapeutic levels. patsnap.com
Excretion Mechanisms
Specific research detailing the complete excretion profile of gabexate mesylate is limited in the provided results. However, the excretion of drugs from the body generally occurs through two primary routes: renal and biliary. fiveable.memsdmanuals.com
Renal Excretion: The kidneys are the main organs for excreting water-soluble compounds. msdmanuals.com This process involves glomerular filtration, tubular secretion, and tubular reabsorption. fiveable.me Polar compounds and drug metabolites are often eliminated through this pathway. msdmanuals.com
Biliary Excretion: This route involves the liver eliminating substances into the bile. fiveable.me It is a significant pathway for lipophilic drugs and their metabolites, particularly those with a molecular weight greater than 300 g/mol . msdmanuals.com The process requires active transport across the biliary epithelium. msdmanuals.com
Minor routes of excretion can include sweat and saliva, though they typically account for a small fraction of total drug elimination. fiveable.memsdmanuals.com The specific contribution of each of these routes to the clearance of gabexate mesylate and its metabolites requires further dedicated study.
Strategies for Maintaining Therapeutic Levels (e.g., continuous infusion rationale)
Gabexate mesylate has a relatively short half-life, which makes maintaining stable, therapeutic concentrations in the plasma challenging. patsnap.com To overcome this pharmacokinetic limitation, continuous or repeated administration is necessary, especially in acute clinical situations. patsnap.com
Continuous infusion is the primary strategy employed to ensure that drug levels remain consistently within the therapeutic window. This approach is considered more effective than intermittent injections for a drug with a short duration of action.
Furthermore, for localized conditions like severe acute pancreatitis, continuous regional arterial infusion (CRAI) has been investigated as a superior strategy. nih.govnih.gov The rationale for CRAI is to deliver a high concentration of the drug directly to the target organ—the pancreas—thereby maximizing its therapeutic effects on local inflammation and protease activity while potentially reducing systemic side effects. nih.govresearchgate.net This method has been shown to rapidly reduce inflammatory markers and shorten hospital stays compared to conventional systemic administration in some studies. nih.govnih.gov
Toxicology and Safety Profile Research
Investigation of Adverse Reaction Mechanisms
The mechanisms underlying adverse reactions to gabexate mesylate are linked to its pharmacological action and potential immunological responses.
Anaphylactoid Reactions: Cases of anaphylaxis have been reported, particularly in patients who are re-exposed to the drug. nih.gov The mechanism appears to involve the hypersecretion of histamine (B1213489), leading to symptoms like urticaria, hypotension, and erythema. nih.gov In one reported case series, shock developed within 30 minutes of administration in all affected patients. nih.gov Interestingly, a lymphocyte stimulation test for the drug was negative in one case, and serum IgE levels were normal, suggesting a non-IgE-mediated mast cell degranulation or another hypersensitivity mechanism may be involved in some instances. nih.gov
Inhibition of Pro-inflammatory Pathways: The therapeutic action of gabexate mesylate is also linked to potential adverse effects. As a broad-spectrum serine protease inhibitor, it targets enzymes like trypsin, plasmin, and thrombin. patsnap.compatsnap.com Its anti-inflammatory effects arise from inhibiting the activation of nuclear factor-kappaB (NF-κB) and activator protein-1. wikipedia.org This inhibition leads to a decrease in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). nih.gov While this is therapeutically beneficial, profound alteration of these fundamental inflammatory and coagulation cascades could potentially lead to unintended consequences.
Immune-Mediated Toxicity: A general mechanism for drug-induced toxicity involves the formation of reactive metabolites that can bind to proteins, creating drug-modified proteins. youtube.com These modified proteins can be recognized by the immune system as foreign, eliciting an immune response that can lead to tissue damage, such as liver toxicity. youtube.com While this mechanism is established for other drugs, specific research confirming this pathway for gabexate mesylate-induced adverse reactions was not found in the search results.
Hematological Impact and Mechanisms (e.g., Thrombocytopenia, Leukopenia)
Gabexate mesylate has been observed to exert certain effects on the hematological system, with reports of both thrombocytopenia (a decrease in platelet count) and leukopenia (a decrease in white blood cell count) associated with its use. patsnap.compatsnap.com The precise mechanisms underlying these hematological changes are not fully elucidated but are thought to be multifactorial.
In the context of Disseminated Intravascular Coagulation (DIC), a condition characterized by widespread blood clotting and subsequent bleeding, gabexate mesylate has been studied for its inhibitory effects. In experimental models of DIC triggered by substances like thrombin and endotoxin, gabexate mesylate demonstrated an ability to influence platelet counts and white blood cell counts. nih.gov The drug's primary action as a serine protease inhibitor allows it to interfere with the coagulation cascade, which can indirectly affect platelet consumption. patsnap.comdrugbank.com
Interestingly, there have been case reports of a paradoxical effect of gabexate mesylate on platelet counts in patients with Idiopathic Thrombocytopenic Purpura (ITP), an autoimmune disorder leading to platelet destruction. In some instances, the administration of gabexate mesylate to ITP patients resulted in a transient but significant increase in platelet counts. nih.govnih.gov One hypothesis for this observation is that gabexate mesylate may exert a complement inhibitory action, thereby reducing the antibody-mediated platelet destruction that is characteristic of ITP. nih.gov In one reported case, a patient with ITP and sepsis who was administered gabexate mesylate to prevent DIC experienced a notable, albeit temporary, reversal of thrombocytopenia. nih.gov
The development of leukopenia has also been noted as a potential hematological side effect of gabexate mesylate. patsnap.compatsnap.com The mechanism for this is not well-defined but may be related to the drug's broader anti-inflammatory properties, which include the inhibition of leukocyte activation and function. nih.govnih.gov Research has shown that gabexate mesylate can decrease the generation of reactive oxygen species by neutrophils and inhibit neutrophil chemotaxis, which are key components of the inflammatory response. nih.gov
Hypersensitivity Reactions and Anaphylaxis Mechanisms
The administration of gabexate mesylate has been associated with hypersensitivity reactions, ranging from skin manifestations such as urticaria (hives) to severe, life-threatening anaphylaxis. patsnap.comnih.govnih.gov Anaphylaxis is an acute, systemic allergic reaction that can involve multiple organ systems and is considered a medical emergency. medscape.com
Clinical reports have detailed instances of anaphylactic shock occurring shortly after the infusion of gabexate mesylate. nih.gov The signs and symptoms observed in these cases are consistent with anaphylaxis and include hypotension (a sharp drop in blood pressure), erythema (redness of the skin), and urticaria. nih.gov The underlying mechanism for these reactions appears to be the hypersecretion of histamine, a key mediator released from mast cells and basophils during an allergic response. nih.gov
Interestingly, in some documented cases of gabexate mesylate-induced anaphylaxis, laboratory investigations revealed that the reaction was not mediated by the typical Immunoglobulin E (IgE)-dependent pathway. nih.gov This suggests the involvement of an IgE-independent mechanism, which can also lead to mast cell and basophil degranulation and the release of inflammatory mediators. frontiersin.org Such reactions are clinically indistinguishable from IgE-mediated anaphylaxis. frontiersin.org It has been noted that patients who are repeatedly treated with gabexate mesylate may be at risk for developing these hypersensitivity reactions. nih.gov
| Clinical Feature | Observation in Gabexate Mesylate-Induced Anaphylaxis |
| Onset of Shock | Within 30 minutes after drug administration. nih.gov |
| Preceding Symptoms | Urticaria was observed in some patients before the onset of anaphylaxis. nih.gov |
| Key Manifestations | Hypotension, erythema, and urticaria due to histamine hypersecretion. nih.gov |
| IgE Levels | Serum IgE concentrations were within the normal range in a reported case. nih.gov |
| Lymphocyte Stimulation Test | Negative results against gabexate mesylate in a reported case. nih.gov |
Risk Assessment of Bleeding Events
Due to its anticoagulant properties as a serine protease inhibitor, gabexate mesylate inherently carries a risk of bleeding. patsnap.com The drug exerts its effect by inhibiting key enzymes in the coagulation cascade, including thrombin and plasmin. drugbank.comtocris.com This interference with the normal clotting process can lead to an increased propensity for bleeding, particularly in certain patient populations or clinical scenarios.
The risk of bleeding is heightened in individuals with pre-existing bleeding disorders or those who are concurrently receiving other anticoagulant or thrombolytic therapies. patsnap.com Therefore, careful monitoring of coagulation parameters is often recommended during treatment with gabexate mesylate. patsnap.com
A clinical trial involving patients undergoing cardiac valve replacement surgery investigated the effect of gabexate mesylate on blood loss. nih.gov In this study, patients who received gabexate mesylate demonstrated reduced intraoperative and postoperative bleeding compared to a control group. nih.gov Furthermore, a study on hemodialysis in patients with a high risk of bleeding found that the use of gabexate mesylate as an anticoagulant resulted in significantly less post-dialysis bleeding compared to heparin. nih.gov In the heparin group, an increase in transfused blood volume was observed in eight out of nine patients after dialysis, whereas in the gabexate mesylate group, this was only seen in three out of fifteen subjects. nih.gov
| Study Population | Intervention | Outcome Related to Bleeding |
| Cardiac Valve Replacement Surgery Patients | Gabexate Mesylate vs. No Gabexate Mesylate | Reduced intraoperative and postoperative bleeding in the gabexate mesylate group. nih.gov |
| High-Risk Bleeding Patients on Hemodialysis | Gabexate Mesylate vs. Heparin | Significantly lower post-dialysis bleeding and transfused blood volume in the gabexate mesylate group. nih.gov |
Hepatic and Renal Impairment Considerations
The use of gabexate mesylate in patients with pre-existing severe hepatic or renal impairment requires caution. patsnap.com While specific pharmacokinetic studies in these patient populations are limited, the potential for altered drug metabolism and excretion raises concerns.
Hepatic Impairment:
Animal studies have explored the effects of gabexate mesylate on the liver. In a rat model of carbon tetrachloride-induced acute liver injury, treatment with gabexate mesylate was found to significantly decrease the elevation of serum transaminase levels and improve liver histology. nih.gov This protective effect was attributed to the suppression of proinflammatory cytokine production. nih.gov Another study in rats demonstrated that gabexate mesylate could reduce ischemia/reperfusion-induced hepatic injury, not by its anticoagulant effects, but by inhibiting leukocyte activation. nih.gov However, in a study on rats with established acute and chronic liver failure, chronic treatment with gabexate mesylate did not show a major therapeutic effect on hepatic encephalopathy. nih.gov
Renal Impairment:
Gabexate mesylate has been investigated for its potential to mitigate renal injury in an animal model. In a canine kidney autotransplantation model with warm ischemia/reperfusion, the administration of gabexate mesylate was shown to protect renal function. nih.gov This was evidenced by lower serum creatinine (B1669602) and BUN concentrations, improved tissue blood flow, and reduced tubular apoptosis. nih.gov For patients with impaired renal function, general principles of drug dosing would apply, potentially requiring adjustments to prevent drug accumulation, though specific guidelines for gabexate mesylate are not well-established. patsnap.com
Drug Interaction Research
Interactions with Anticoagulants and Thrombolytic Agents
The concomitant use of gabexate mesylate with other anticoagulants or thrombolytic agents can significantly potentiate the risk of bleeding. patsnap.com This is a predictable pharmacodynamic interaction, as both gabexate mesylate and these agents interfere with the coagulation cascade, albeit through potentially different mechanisms. Gabexate mesylate's inhibition of serine proteases like thrombin and plasmin complements the actions of other anticoagulants, leading to an additive effect on anticoagulation and an increased risk of hemorrhagic complications. drugbank.comtocris.com
Clinical practice guidelines and drug information resources consistently highlight this interaction and recommend careful monitoring and potential dose adjustments when these agents are used together. patsnap.comnih.gov The risk of major bleeding events, such as gastrointestinal bleeding and intracranial hemorrhage, is a significant concern with combined antithrombotic therapy. nih.govdroracle.ai
Interactions with Nonsteroidal Anti-inflammatory Drugs (NSAIDs) and Aspirin (B1665792)
The co-administration of gabexate mesylate with nonsteroidal anti-inflammatory drugs (NSAIDs) and aspirin can also elevate the risk of bleeding. patsnap.com NSAIDs and aspirin can induce gastrointestinal irritation and ulceration, and they also possess antiplatelet effects by inhibiting cyclooxygenase (COX) enzymes, which are involved in the synthesis of thromboxane (B8750289) A2, a potent platelet aggregator. nih.gov
The combination of gabexate mesylate's systemic anticoagulant effects with the antiplatelet and gastrointestinal effects of NSAIDs and aspirin can result in a synergistic increase in the risk of bleeding events. patsnap.comnih.gov Acetylsalicylic acid (aspirin), in particular, may increase the anticoagulant activities of gabexate mesylate. drugbank.com Therefore, caution is advised when these medications are used concurrently.
| Interacting Drug Class | Potential Outcome of Interaction with Gabexate Mesylate |
| Anticoagulants (e.g., Heparin, Warfarin) | Potentiated risk of bleeding. patsnap.comdrugbank.com |
| Thrombolytic Agents (e.g., Alteplase) | Potentiated risk of bleeding. patsnap.comdrugbank.com |
| Nonsteroidal Anti-inflammatory Drugs (NSAIDs) (e.g., Ibuprofen, Naproxen) | Increased risk of bleeding. patsnap.comdrugbank.com |
| Aspirin (Acetylsalicylic Acid) | Increased anticoagulant activity and risk of bleeding. patsnap.comdrugbank.com |
Preclinical Efficacy Studies
In Vitro Studies
In vitro research has elucidated several mechanisms through which gabexate (B1204611) mesylate exerts its effects at a cellular and molecular level. These studies highlight its role as a multi-target agent, influencing various pathological processes from inflammation and cancer progression to viral entry.
Gabexate mesylate has been shown to modulate key intracellular signaling pathways involved in inflammation and cell survival. A primary target identified in in vitro studies is the nuclear factor-kappaB (NF-κB) pathway. In human pancreatic cancer cell lines, gabexate mesylate inhibits TNF-α-induced NF-κB activation. nih.gov This suppression of NF-κB activity is a crucial mechanism, as NF-κB is a pivotal regulator of inflammatory responses and apoptosis. nih.gov Further studies in human monocytes have shown that the compound likely inhibits LPS-induced production of TNF-α by targeting the activation of both NF-κB and activator protein-1 (AP-1). rndsystems.com While direct, extensive evidence detailing the modulation of the ERK1/2, Akt, or PTEN pathways by gabexate mesylate is not prominently featured in the reviewed literature, its established impact on the NF-κB pathway points to significant intervention in cellular signaling cascades that control inflammation and cell fate.
Gabexate mesylate demonstrates significant regulatory effects on matrix metalloproteinases (MMPs), enzymes critical for the degradation of the extracellular matrix during processes like tumor invasion and angiogenesis. Research has identified gabexate mesylate as a novel inhibitor of MMPs. nih.gov In studies using human colon cancer cell lines, the compound significantly reduced the activities of secreted MMPs. nih.gov Specifically, it was found to directly inhibit purified progelatinase A (MMP-2). nih.gov
In pancreatic cancer cells, gabexate mesylate inhibited the production of MMP-2, which is known to be upregulated by transforming growth factor beta 1 (TGF-β1). rndsystems.com Since TGF-β1 also upregulates vascular endothelial growth factor (VEGF), the inhibitory action of gabexate mesylate on this pathway suggests an indirect mechanism for controlling angiogenic factors. rndsystems.com The inhibition of MMPs by gabexate mesylate is linked to a reduction in tumor angiogenesis, a process vital for tumor growth and metastasis. nih.gov
Table 1: Effect of Gabexate Mesylate on Matrix Metalloproteinases (MMPs) in Cancer Cell Lines
| Cell Line Type | Finding | Reference |
|---|---|---|
| Human Colon Cancer | Significantly reduced the activities of secreted MMPs. | nih.gov |
| Human Colon Cancer | Directly inhibited purified progelatinase A (MMP-2). | nih.gov |
| Pancreatic Cancer (SW1990, CAPAN-2) | Inhibited the production of MMP-2. | rndsystems.com |
A direct consequence of its inhibitory effect on proteases and MMPs is the potent suppression of cancer cell invasiveness by gabexate mesylate. In vitro invasion assays have consistently shown a reduction in the invasive potential of various cancer cells upon treatment with the compound. Studies on human colon cancer cells demonstrated a significant reduction in their invasive ability through a Matrigel-coated filter, a standard measure of invasiveness. nih.govmdpi.com Similarly, gabexate mesylate was found to down-regulate the invasiveness of highly metastatic pancreatic cancer cell lines. rndsystems.com This effect is attributed to the inhibition of key proteases involved in breaking down the extracellular matrix, such as tumor-associated trypsinogen (B12293085) and urokinase-type plasminogen activator (uPA). rndsystems.comnih.gov
Regarding its mechanism, there is no significant evidence from the reviewed studies to suggest that gabexate mesylate functions as a proteasome inhibitor. The proteasome is a distinct multi-catalytic protease complex responsible for intracellular protein degradation. labome.com The primary mechanism of gabexate mesylate is the inhibition of serine proteases, which is a different class of enzymes. rndsystems.comabcam.comnih.gov
Gabexate mesylate has been investigated for its antiviral properties, specifically its ability to inhibit the replication of influenza viruses. nih.gov The entry of influenza virus into host cells is dependent on the proteolytic cleavage of its surface glycoprotein, hemagglutinin (HA), by host cell proteases. nih.gov This cleavage is a critical step for viral infectivity.
Several host transmembrane protease serine S1 members (TMPRSS), such as TMPRSS2, are expressed in human airway epithelial cells and are responsible for this HA cleavage. nih.gov As a serine protease inhibitor, gabexate mesylate can target these host enzymes. In vitro studies using primary cultures of human tracheal epithelial cells infected with influenza A virus showed that gabexate reduced viral titers and viral RNA levels in the cells. nih.gov The inhibitory activity of gabexate against TMPRSS2 has been confirmed, with a reported IC₅₀ value of 130 nM. mdpi.com However, some conflicting reports exist, with other studies noting that gabexate did not exhibit significant activity in inhibiting viral entry for other viruses that also use TMPRSS2, such as SARS-CoV-2. acs.orgmdpi.com This suggests that its antiviral efficacy may be virus- or system-dependent.
Table 2: Inhibitory Activity of Gabexate Mesylate Against Host Protease TMPRSS2
| Target Protease | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|
| TMPRSS2 | 130 nM | mdpi.com |
Gabexate mesylate significantly modulates the function of neutrophils, particularly their production of inflammatory mediators. In vitro experiments have demonstrated that it inhibits the production of superoxide (B77818) anions by activated human neutrophils in a dose-dependent manner. nih.gov This effect is not due to direct scavenging but rather the suppression of the respiratory burst oxidase. nih.gov The mechanism involves reducing the translocation of essential cytosolic components of the oxidase (the 47- and 65-kDa proteins) to the plasma membrane. nih.gov
Furthermore, gabexate mesylate has been shown to significantly decrease the generation of other reactive oxygen species (ROS) by neutrophils, including hydrogen peroxide (H₂O₂) and hydroxyl radicals (OH·). nih.gov This reduction in ROS production is potentially linked to the compound's ability to suppress the increase in intracellular calcium concentration in stimulated neutrophils. nih.gov While it inhibits ROS production, gabexate mesylate has also been observed to enhance neutrophil phagocytosis in a dose-dependent manner, suggesting a complex modulatory role on neutrophil functions. nih.gov
Gabexate mesylate is a potent inhibitor of various serine proteases, with trypsin being a primary target. rndsystems.comabcam.com Its inhibitory effect has been quantified in multiple studies, confirming its role as a strong trypsin neutralizer. abcam.comnih.gov This activity is fundamental to its therapeutic use in conditions like pancreatitis, where excessive trypsin activity is a key pathological feature. nih.gov The compound also effectively inhibits other serine proteases involved in coagulation and inflammation, such as plasmin, kallikrein, and thrombin. rndsystems.comnih.gov
Regarding its interaction with reactive oxygen species (ROS), studies indicate that the principal mechanism of gabexate mesylate is the inhibition of cellular ROS production rather than direct scavenging. nih.govnih.gov While one study noted a slight scavenging of the superoxide anion in a chemical assay, another found that the drug did not affect ROS levels in a cell-free generating system. nih.govnih.gov Its main effect is on inhibiting the cellular machinery that produces ROS, such as the neutrophil oxidase system. nih.govnih.gov
Table 3: In Vitro Inhibitory Activity of Gabexate Mesylate on Serine Proteases
| Target Protease | Inhibition Constant (Kᵢ) | IC₅₀ | Reference |
|---|---|---|---|
| Tryptase | 3.4 nM | - | abcam.com |
| Thrombin | 5 µM | 110 µM | rndsystems.comabcam.com |
| Trypsin | 1.8 µM | 9.4 µM | rndsystems.comabcam.com |
| Kallikrein | 2.6 mM | 41 µM | rndsystems.comabcam.com |
| Plasmin | - | 30 µM | rndsystems.com |
In Vivo Animal Models
Pancreatitis Models
Animal models are essential for understanding the pathophysiology of acute pancreatitis and for testing new therapeutic agents. Models for studying gabexate mesylate often involve inducing pancreatitis in rodents or canines to mimic the human disease process.
One of the key early events in acute pancreatitis is a significant disturbance in pancreatic microcirculation. Studies have demonstrated that gabexate mesylate can ameliorate these microcirculatory changes.
In a rat model of acute pancreatitis induced by cerulein and lipopolysaccharide (LPS), intravenous infusion of gabexate mesylate was shown to significantly improve the microcirculatory environment within the pancreas. nih.govnih.gov Using in vivo microscopy, researchers observed that the treatment led to an increase in blood flow velocity and a reduction in leukocyte sticking to the endothelium of pancreatic venules. nih.govnih.gov Another study utilizing a severe acute pancreatitis model in rats, induced by caerulein (B1668201) and glycodeoxycholic acid, also reported that gabexate mesylate improved the microcirculatory environment in both the pancreas and the liver by enhancing flow velocity and reducing the rolling leukocyte phenomenon. nih.gov
| Animal Model | Induction Method | Key Findings with Gabexate Mesylate Treatment | Reference |
|---|---|---|---|
| Sprague-Dawley Rats | Cerulein + Lipopolysaccharide (LPS) | Increased blood flow velocity; Reduced leukocyte sticking. | nih.gov |
| Sprague-Dawley Rats | Caerulein + Glycodeoxycholic Acid | Improved flow velocity; Reduced rolling leukocyte phenomenon in pancreas and liver. | nih.gov |
Gabexate mesylate has been shown to reduce key biochemical markers of pancreatic injury and improve the histological appearance of the pancreas in animal models. In rat models of acute pancreatitis, administration of gabexate mesylate led to a significant decrease in serum levels of amylase and lipase (B570770). nih.govnih.gov
Furthermore, in a grade III pancreatic trauma model in beagle dogs, treatment with gabexate mesylate resulted in a significant decrease in both serum and ascites levels of amylase (AMY) and lipase (LPS). nih.gov Histopathological examination in these studies confirmed the biochemical findings, showing that gabexate mesylate administration significantly improved pathological criteria and lessened the severity of pancreatic tissue damage, including edema and necrosis. nih.govnih.govnih.gov
| Animal Model | Pancreatitis Type | Reduced Injury Markers | Reference |
|---|---|---|---|
| Rats | Acute Necrotizing Pancreatitis | Serum Amylase, Serum Lipase | nih.gov |
| Rats | Caerulein-induced Pancreatitis | Portal Amylase | nih.gov |
| Beagle Dogs | Grade III Pancreatic Trauma | Serum & Ascites Amylase (AMY), Serum & Ascites Lipase (LPS) | nih.gov |
The systemic inflammatory response is a critical component of severe pancreatitis and its complications. Preclinical studies indicate that gabexate mesylate exerts significant anti-inflammatory effects. In a rat model of acute necrotizing pancreatitis, gabexate mesylate significantly reduced serum levels of the pro-inflammatory cytokines tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov Interestingly, in one experimental group, the treatment also increased levels of the anti-inflammatory cytokine interleukin-10. nih.gov
Similarly, in a canine model of pancreatic trauma, gabexate mesylate treatment decreased serum levels of C-reactive protein (CRP), IL-6, and TNF-α. nih.gov The mechanism for these anti-inflammatory effects is thought to involve the inhibition of key signaling pathways. Gabexate mesylate has been reported to attenuate the activity of nuclear factor-kappaB (NF-κB), a crucial transcription factor that governs the production of many pro-inflammatory cytokines. drugbank.comresearchgate.net Information regarding the specific suppression of the ROS-induced TLR4-ERK1/2 MAPK-MLCK pathway by gabexate mesylate in pancreatitis models was not detailed in the reviewed literature.
A hallmark of acute pancreatitis is the infiltration of inflammatory cells, such as neutrophils, into the pancreatic tissue, which contributes to local and systemic injury. As noted in studies on microcirculation, gabexate mesylate directly impacts the behavior of these cells. In rat models of experimental pancreatitis, treatment with gabexate mesylate was observed to significantly reduce leukocyte sticking and the rolling leukocyte phenomenon within the pancreatic microvasculature. nih.govnih.gov This inhibition of leukocyte adhesion to the vascular endothelium is a critical step in preventing their subsequent migration into the pancreatic parenchyma, thereby limiting the inflammatory cascade.
Disseminated Intravascular Coagulation (DIC) Models
Gabexate mesylate is also utilized for its anticoagulant properties in conditions like disseminated intravascular coagulation (DIC), a severe syndrome that can complicate pancreatitis and sepsis. drugbank.com Its efficacy has been evaluated in various animal models of DIC.
In a study using beagle dogs, experimental DIC was induced by an infusion of tissue thromboplastin (B12709170). While gabexate mesylate did not show apparent improvement in hemodynamics, it did significantly ameliorate hemostatic abnormalities. These improvements included corrections in the prolongation of prothrombin time and activated thromboplastin time, as well as decreases in platelet count and fibrinogen.
Another study in rabbits induced DIC using triggers like thrombin, tissue thromboplastin, or endotoxin. Gabexate mesylate demonstrated significant inhibitory effects on the progression of DIC, particularly in the thrombin-induced model. The efficacy was measured by a scoring system that accounted for changes in multiple parameters, including platelet counts, fibrinogen, and fibrin (B1330869) degradation products (FDP).
Pain Models
Role in Neuroinflammation and Cytokine Modulation in Pain Pathways
Gabexate mesylate has been investigated for its potential to alleviate neuropathic pain by modulating neuroinflammatory processes. nih.gov Studies in animal models, specifically rats with spinal nerve ligation (SNL), have demonstrated that gabexate mesylate can attenuate mechanical allodynia, a key symptom of neuropathic pain. nih.govsemanticscholar.org The underlying mechanism appears to be linked to its anti-inflammatory effects within the dorsal spinal cord. nih.gov
Research has focused on its ability to inhibit the activation of nuclear factor-κB (NF-κB), a crucial transcription factor in the inflammatory response. nih.govsemanticscholar.org By suppressing NF-κB, gabexate mesylate consequently reduces the expression of several pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). nih.govsemanticscholar.org Furthermore, it has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS), which is involved in the production of nitric oxide, a molecule that can contribute to neuropathic pain. nih.govsemanticscholar.org
In a rat model of SNL-induced neuropathic pain, the administration of gabexate mesylate led to a significant increase in the paw withdrawal threshold (PWT), indicating a reduction in pain sensitivity. nih.govsemanticscholar.org This effect was accompanied by a marked decrease in the expression of the p65 subunit of NF-κB, pro-inflammatory cytokines, and iNOS in the spinal cord on day 7 post-SNL. semanticscholar.org While the inhibitory effect on NF-κB and iNOS persisted to day 14, the reduction in pro-inflammatory cytokines was not as sustained, suggesting a complex interplay of mechanisms over time. semanticscholar.org The primary anti-inflammatory action of gabexate mesylate in this context is attributed to its inhibition of the NF-κB and nitric oxide pathways. nih.govsemanticscholar.org
Table 1: Effect of Gabexate Mesylate on Neuroinflammatory Markers in a Rat Model of Neuropathic Pain
| Marker | Effect Observed | Time Point | Source |
|---|---|---|---|
| NF-κB (p65 subunit) | Significantly decreased expression | Day 7 & 14 | semanticscholar.org |
| IL-1β | Significantly decreased expression | Day 7 | semanticscholar.org |
| IL-6 | Significantly decreased expression | Day 7 | semanticscholar.org |
| TNF-α | Significantly decreased expression | Day 7 | semanticscholar.org |
| iNOS | Significantly decreased expression | Day 7 & 14 | semanticscholar.org |
Respiratory Inflammation Models (e.g., allergen-induced airway inflammation in asthma)
The therapeutic potential of gabexate mesylate has been explored in preclinical models of respiratory inflammation, particularly in the context of allergic asthma. nih.gov In a murine model of asthma induced by the allergen Dermatophagoides pteronyssinus (Der p), gabexate mesylate demonstrated significant effects on attenuating key features of airway inflammation. nih.gov
Treatment with gabexate mesylate in sensitized mice resulted in a reduction of mast cell activation and a decrease in airway hyperresponsiveness. nih.gov A notable finding was the marked attenuation of eosinophil infiltration into the airways, a hallmark of allergic asthma. nih.gov This was accompanied by a modulation of the cytokine profile in the bronchoalveolar lavage fluid. Specifically, gabexate mesylate treatment led to decreased levels of the pro-inflammatory and Th2-type cytokines IL-4 and TNF-α. nih.gov Conversely, the treatment increased the production of IL-12, a cytokine known to promote a Th1-type response and counteract allergic inflammation. nih.gov These findings suggest that gabexate mesylate exerts its therapeutic effect not only by inhibiting the early phase of mast cell activation but also through immunoregulatory functions in the late phase of allergic inflammation. nih.gov
Table 2: Effects of Gabexate Mesylate in a Murine Model of Allergen-Induced Airway Inflammation
| Parameter | Effect of Gabexate Mesylate Treatment | Source |
|---|---|---|
| Mast Cell Activation | Reduced | nih.gov |
| Airway Hyperresponsiveness | Reduced | nih.gov |
| Eosinophil Infiltration | Attenuated | nih.gov |
| IL-4 Production | Decreased | nih.gov |
| TNF-α Production | Decreased | nih.gov |
| IL-12 Production | Increased | nih.gov |
Clinical Research Applications and Therapeutic Efficacy
Acute Pancreatitis Management
Gabexate (B1204611) mesylate, a synthetic serine protease inhibitor, has been a subject of extensive clinical research for its potential therapeutic role in acute pancreatitis. patsnap.com Its mechanism of action is centered on inhibiting various enzymes, including trypsin, plasmin, and thrombin, which are implicated in the inflammatory and coagulation cascades of the disease. patsnap.com
Table 1: Meta-Analysis Findings on Gabexate Mesylate in Acute Pancreatitis
| Outcome Evaluated | Result | Statistical Significance | Source |
|---|---|---|---|
| Mortality at 90 days | No significant effect | P = 0.27 | nih.gov |
| General Complications | Significant reduction | P < 0.05 | nih.gov |
| Complications Requiring Surgery | Significant reduction | P < 0.05 | nih.gov |
| Need for Surgical Treatment | No significant difference | - | nih.gov |
Table 2: Selected Trial Results for Gabexate Mesylate in PEP Prophylaxis
| Study | Gabexate Group PEP Incidence | Placebo Group PEP Incidence | Conclusion |
|---|---|---|---|
| Cavallini G, et al. (1996) | 2.4% (5/208) | 7.6% (16/210) | Effective in preventing PEP practicalgastro.com |
| Manes G, et al. (2007) | 3.4% (post-procedure) | 9.4% | Post-procedure administration is effective bohrium.com |
| de Madaria E, et al. (2004) | 3.1% (3/98) | 10.5% (10/95) | Gabexate could prevent post-ERCP pancreatitis scielo.br |
| Andriulli A, et al. (2002) | 8.1% | 6.5% | No significant difference compared to placebo chirhoclin.com |
| Meta-analysis (2007) | - | - | Not recommended for routine use in PEP prophylaxis nih.gov |
Research into gabexate mesylate's efficacy has encompassed patients with various etiologies of acute pancreatitis, including biliary and alcohol-induced pancreatitis. nih.gov One study noted that the beneficial difference observed with gabexate mesylate was most significant in cases of alcohol-induced acute pancreatitis. nih.gov In severe forms of the disease, such as acute necrotizing pancreatitis, some studies have explored different delivery methods. nih.gov The use of continuous regional arterial infusion of gabexate mesilate has been studied in the management of acute necrotizing pancreatitis. nih.gov A large trial involving 182 patients categorized by CT scan findings showed that 66 had edematous pancreatitis, while 116 had severe forms with pancreatic necrosis. nih.gov While the study compared this compound to aprotinin, it provides insight into the populations studied. nih.gov
The use of gabexate mesylate has also been evaluated in the pediatric population. nih.gov The diagnosis of acute pancreatitis in children requires at least two of the following criteria: compatible abdominal pain, serum amylase and/or lipase (B570770) levels three or more times the upper limit of normal, or imaging findings consistent with the condition. nih.govhofstra.edu A study involving 53 children with acute pancreatitis found that those treated with gabexate had significantly shorter durations of hospitalization, abdominal pain, and parenteral nutrition compared to a control group. nih.gov Furthermore, on the seventh day of treatment, the serum levels of amylase and lipase were significantly lower in the children who received gabexate. researchgate.netnih.gov These findings suggest that gabexate infusion may offer clinical benefits for children with acute pancreatitis as an addition to conventional therapy. nih.gov
Disseminated Intravascular Coagulation (DIC) Treatment
Gabexate mesylate is utilized in the management of disseminated intravascular coagulation (DIC), a complex condition involving widespread activation of blood clotting. patsnap.compatsnap.com Its therapeutic effect is linked to its ability to inhibit key enzymes in the coagulation and fibrinolysis pathways. patsnap.com
The efficacy of gabexate mesylate has been investigated in DIC secondary to severe infections and neoplastic diseases. nih.gov In a preliminary, nonrandomized study comparing this compound with heparin in patients with DIC from these causes, treatment with gabexate was successful in 70% of patients, while heparin therapy was effective in 50%. nih.gov The study also suggested that gabexate may be more successful than heparin in treating DIC when accompanied by pre-existing bleeding tendencies, showing an 80% success rate in these patients compared to 25% for heparin. nih.gov
Table 3: Comparative Efficacy of Gabexate Mesylate and Heparin in DIC
| Treatment Group | Overall Success Rate | Success Rate in Patients with Bleeding Tendencies | Source |
|---|---|---|---|
| Gabexate Mesylate (n=10) | 70% (7/10) | 80% (4/5) | nih.gov |
| Heparin (n=10) | 50% (5/10) | 25% (1/4) | nih.gov |
Impact on DIC Scoring Systems and Clinical Improvement Parameters
Gabexate mesylate has been evaluated for its efficacy in treating Disseminated Intravascular Coagulation (DIC), a complex condition involving widespread activation of coagulation. Research indicates that treatment with gabexate mesylate can lead to significant improvements in both laboratory markers of DIC and standardized clinical scoring systems.
In a study involving 215 patients with DIC, treatment with gabexate mesylate resulted in a significant reduction in DIC scores, as recognized by entities like the International Society on Thrombosis and Haemostasis (ISTH), starting from the third day of administration nih.govb-s-h.org.ukisth.org. The treatment also led to notable improvements in several hemostatic parameters. Post-treatment analysis revealed a significant decrease in platelet count, levels of fibrinogen degradation products (FDP), thrombin-antithrombin-III complex, and FDP-D-dimer nih.gov. Conversely, fibrinogen levels increased markedly nih.gov. These changes collectively indicate a reduction in the uncontrolled coagulation and fibrinolysis characteristic of DIC.
Table 1: Impact of Gabexate Mesylate on DIC Parameters
| Parameter | Observed Effect of Gabexate Mesylate Treatment | Reference |
|---|---|---|
| DIC Score | Significantly lowered | nih.govnih.gov |
| APACHE-II Score | Significantly lowered | nih.gov |
| Platelet Count | Significantly decreased (indicative of consumption reduction) | nih.gov |
| Fibrinogen | Markedly increased | nih.gov |
| Fibrinogen Degradation Products (FDP) | Significantly decreased | nih.gov |
| FDP-D-dimer | Significantly decreased | nih.gov |
| Thrombin-antithrombin-III complex | Significantly decreased | nih.gov |
| Bleeding Tendency | Ameliorated in 32% of DIC patients | nih.gov |
| Organ Failure | Resolved in 16% of DIC patients | nih.gov |
Use as a Regional Anticoagulant (e.g., hemodialysis)
Gabexate mesylate serves as an effective regional anticoagulant, particularly for patients undergoing hemodialysis who have active bleeding or are at high risk of hemorrhage nih.govthinkkidneys.nhs.uk. Its utility in this setting is primarily due to its potent inhibitory effect on serine proteases involved in the coagulation cascade and its very short biological half-life nih.govpatsnap.com.
When used for hemodialysis, gabexate mesylate provides sufficient anticoagulation within the extracorporeal circuit, preventing clot formation in the dialyzer and blood lines nih.govthinkkidneys.nhs.uk. The effectiveness can be monitored by measuring the activated coagulation time (ACT) of blood from the dialyzer outlet, which is significantly prolonged. However, the systemic ACT of the patient remains almost normal, minimizing the risk of systemic bleeding nih.gov.
A key advantage of gabexate mesylate over traditional anticoagulants like heparin is its rapid degradation, making it analogous to regional heparinization but easier to manage nih.gov. Because it is dialyzable and has a short half-life, its anticoagulant effect is confined to the dialysis circuit and it does not need to be antagonized after the procedure nih.gov. This contrasts with standard heparin, which has a longer half-life and can increase bleeding risk uhcw.nhs.uk. Additionally, gabexate mesylate does not induce the considerable lipolytic activity seen with heparin nih.gov. Its ability to inhibit platelet aggregation further contributes to its suitability for patients with conditions like sepsis or DIC nih.gov.
Table 2: Characteristics of Gabexate Mesylate as a Regional Anticoagulant
| Feature | Description | Reference |
|---|---|---|
| Mechanism | Inhibition of serine proteases (e.g., thrombin) and prevention of platelet aggregation. | nih.govpatsnap.com |
| Effectiveness | Significantly prolongs activated coagulation time (ACT) in the dialyzer circuit. | nih.gov |
| Systemic Impact | Minimal effect on systemic ACT, reducing the risk of patient hemorrhage. | nih.gov |
| Half-life | Very short, allowing for a localized effect without the need for an antagonist. | nih.gov |
| Lipid Metabolism | Does not show the particular effect on lipids (lipolytic activity) seen with heparin. | nih.gov |
Other Investigational Clinical Areas
Role in Inflammatory and Thrombotic Conditions
The therapeutic potential of gabexate mesylate extends to a variety of inflammatory and thrombotic conditions due to its broad-spectrum inhibition of serine proteases patsnap.compatsnap.com. These enzymes, including trypsin, plasmin, thrombin, and kallikrein, are pivotal in the pathways of inflammation, coagulation, and fibrinolysis patsnap.com. By modulating these enzymatic activities, this compound offers a multi-faceted approach to managing complex disorders patsnap.com.
In the context of severe acute pancreatitis, where inflammation is a key driver of pathology, gabexate mesylate is investigated for its ability to suppress inflammatory processes. Studies have shown that continuous regional arterial infusion of gabexate mesylate can lead to a decrease in inflammatory markers like Interleukin-6 (IL-6) and C-reactive protein (CRP) nih.gov. Its anti-inflammatory properties are also attributed to the inhibition of kallikrein, a key component of the kinin-kallikrein system that mediates inflammatory responses patsnap.com. In models of islet transplantation, gabexate mesylate has been shown to improve graft engraftment, an effect attributed primarily to its anticoagulant properties which control the immediate blood-mediated inflammatory reaction nih.gov.
Potential in Cancer Therapy
Gabexate mesylate has demonstrated potential as an anti-cancer agent by targeting pathways involved in tumor progression, invasion, and metastasis drugbank.com. Research on human colon cancer cells has shown that gabexate mesylate can inhibit cancer growth, invasion, and the formation of liver metastases in animal models nih.gov.
The primary mechanism appears to be the inhibition of matrix metalloproteinases (MMPs), specifically progelatinase A (MMP-2), which are crucial for the degradation of the extracellular matrix, a key step in cancer cell invasion and metastasis nih.gov. In vitro studies demonstrated that gabexate mesylate significantly reduced the invasive ability of colon cancer cells nih.gov. Furthermore, it was found to inhibit neoangiogenesis (the formation of new blood vessels that supply tumors) by inhibiting endothelial cell proliferation and tube formation nih.gov. Immunohistochemical analysis of tumors from treated mice showed a significant reduction in tumor angiogenesis alongside a marked increase in apoptosis (programmed cell death) nih.gov.
Research in Ischemia-Reperfusion Injury
Gabexate mesylate is being investigated for its protective effects against ischemia-reperfusion (I/R) injury, a condition where tissue damage occurs when blood supply returns to tissue after a period of ischemia or lack of oxygen drugbank.com. Studies in animal models of hepatic I/R injury have shown that gabexate mesylate can significantly mitigate liver damage nih.gov.
In a rat model, the administration of gabexate mesylate prevented the I/R-induced decrease in bile flow and significantly inhibited the increase in serum transaminase levels, both of which are markers of liver injury nih.gov. The protective mechanism in this context appears to be independent of its anticoagulant effects. Instead, research suggests that gabexate mesylate reduces I/R injury by inhibiting the activation of leukocytes (white blood cells) nih.gov. Treatment with the compound significantly inhibited the I/R-induced increases in hepatic levels of tumor necrosis factor-alpha (TNF-alpha), interleukin-8, and myeloperoxidase, all of which are associated with leukocyte-mediated inflammation and tissue damage nih.gov.
Table 3: Effects of Gabexate Mesylate in a Rat Model of Hepatic Ischemia-Reperfusion Injury
| Parameter | Effect of Ischemia-Reperfusion | Effect of Gabexate Mesylate Treatment | Reference |
|---|---|---|---|
| Bile Flow | Decreased | Prevented the decrease | nih.gov |
| Serum Transaminase Levels | Increased | Significantly inhibited the increase | nih.gov |
| Hepatic Tumor Necrosis Factor-alpha (TNF-alpha) | Increased | Significantly inhibited | nih.gov |
| Hepatic Interleukin-8 | Increased | Significantly inhibited | nih.gov |
| Hepatic Myeloperoxidase Activity | Increased | Significantly inhibited | nih.gov |
Exploration as a TMPRSS2 Inhibitor in Viral Infections
Gabexate mesylate has been identified as an inhibitor of Transmembrane Serine Protease 2 (TMPRSS2), a host cell enzyme that is crucial for the entry of several respiratory viruses, including influenza viruses and coronaviruses like SARS-CoV-2 nih.govnih.govneurosciencenews.com. The virus's spike protein must be cleaved by a host protease to become active, and TMPRSS2 performs this function, facilitating viral fusion with the host cell membrane neurosciencenews.comregenhealthsolutions.info. Inhibition of TMPRSS2 is therefore a promising therapeutic strategy to block viral infection at an early stage nih.gov.
It has been established that gabexate mesylate can inhibit influenza A and B viruses in vitro in cell cultures and in vivo in murine models taylorandfrancis.com. In enzymatic assays, gabexate mesylate was shown to inhibit TMPRSS2 with a half-maximal inhibitory concentration (IC50) value of 130 nM taylorandfrancis.com. While it is structurally similar to other TMPRSS2 inhibitors like camostat mesilate and nafamostat (B1217035) mesilate, it has been reported to be less potent in most cases nih.govtaylorandfrancis.com. For comparison, nafamostat mesilate and camostat mesilate inhibit TMPRSS2 with IC50 values of 0.27 nM and 6.2 nM, respectively taylorandfrancis.com. Despite this, its established clinical use for other indications makes it a candidate for further investigation as an antiviral agent nih.gov.
Impact on Microcirculatory Environment in Critical Illness
The microcirculatory system plays a pivotal role in the pathogenesis of critical illnesses such as sepsis, acute pancreatitis, and trauma. Dysfunction of this network of small blood vessels is a key contributor to tissue hypoxia, organ failure, and adverse patient outcomes. Research into the therapeutic potential of Gabexate Mesylate has explored its effects on this critical environment, with a significant body of preclinical evidence suggesting a protective role.
In experimental models of critical illness, Gabexate Mesylate has demonstrated the ability to ameliorate microcirculatory disturbances through various mechanisms. These include the preservation of endothelial function, modulation of leukocyte-endothelial interactions, and improvement of microvascular perfusion.
A notable area of investigation has been in the context of acute pancreatitis. In a rat model of this condition, Gabexate Mesylate was shown to significantly improve the microcirculatory environment in the pancreas. nih.govnih.gov This was characterized by an increase in blood flow velocity and a reduction in the number of leukocytes adhering to the vessel walls. nih.govnih.gov Furthermore, the administration of Gabexate Mesylate was associated with a decrease in lung edema, indicating a systemic benefit beyond the pancreas. nih.gov Studies have also indicated that in severe acute pancreatitis models, Gabexate Mesylate can improve both pancreatic and hepatic microcirculation by enhancing flow velocity and reducing the phenomenon of rolling leukocytes. nih.gov
The protective effects of Gabexate Mesylate on the microcirculation have also been observed in models of trauma and hemorrhagic shock. In a rat model of trauma/hemorrhagic shock, enteral administration of Gabexate Mesylate was found to preserve endothelial function in mesenteric arteries. nih.govresearchgate.net This was evidenced by a limitation of endothelial glycocalyx shedding and a normalization of the vasoconstrictor response. nih.gov The preservation of vascular function is crucial in preventing multiorgan failure in such ischemic conditions. nih.govresearchgate.net Additionally, animals treated with enteral Gabexate Mesylate demonstrated improved hemodynamics, requiring less fluid resuscitation to achieve stability. nih.gov
In the context of sepsis, the anti-inflammatory properties of Gabexate Mesylate appear to contribute to its microcirculatory benefits. In vitro studies have shown that Gabexate Mesylate can inhibit the expression of endothelial leukocyte adhesion molecules. nih.gov This is a critical step in the inflammatory cascade that leads to leukocyte migration into tissues and subsequent organ damage. By downregulating these adhesion molecules, Gabexate Mesylate may reduce the inflammatory insult to the endothelium and preserve microvascular integrity.
While the preclinical data are promising, clinical research directly investigating the impact of Gabexate Mesylate on the microcirculatory environment in critically ill patients is limited. Clinical trials have predominantly focused on broader outcomes in specific conditions like severe acute pancreatitis. In this setting, some studies have reported that continuous regional arterial infusion of Gabexate Mesylate can reduce the duration of systemic inflammatory response syndrome (SIRS) and abdominal pain. nih.govbohrium.com Although not a direct measure of microcirculation, a reduction in systemic inflammation is closely linked to improved microvascular function.
The following tables summarize the key findings from preclinical studies on the impact of Gabexate Mesylate on the microcirculatory environment in critical illness.
Preclinical Studies on Microcirculatory Effects of Gabexate Mesylate
| Study Model | Key Findings | Specific Parameters Measured |
| Acute Pancreatitis (Rat) | Improved pancreatic microcirculation; Reduced lung edema nih.gov | Increased flow velocity; Reduced leukocyte sticking nih.gov |
| Acute Pancreatitis (Rat) | Improved pancreatic and hepatic microcirculation nih.gov | Increased flow velocity; Reduced rolling leukocyte phenomenon nih.gov |
| Trauma/Hemorrhagic Shock (Rat) | Preserved endothelial function; Limited endothelial glycocalyx shedding; Normalized vasoconstrictor response; Improved hemodynamics nih.govresearchgate.net | Plasma syndecan-1 levels; Vascular reactivity to phenylephrine; Mean arterial pressure nih.gov |
| Trauma/Hemorrhagic Shock (Rat) | Improved hemodynamic stability; Reduced fluid resuscitation requirements nih.gov | Crystalloid volume for resuscitation; Blood pressure; Baroreflex sensitivity nih.gov |
| In Vitro (Human Endothelial Cells) | Inhibition of endothelial leukocyte adhesion molecule expression nih.gov | DNA binding of p65; IκBα degradation nih.gov |
Research on Formulation and Delivery Systems
Development of Novel Formulations for Enhanced Delivery
The quest for more effective delivery mechanisms for gabexate (B1204611) mesylate has led to the exploration of novel formulations. nih.govpharmaexcipients.comnih.gov Traditional administration methods often struggle to maintain optimal drug levels at the site of action, especially in conditions like acute pancreatitis where local microcirculation may be compromised. nih.gov Advanced formulations aim to create localized drug depots, ensuring a steady and prolonged release of the active compound directly to the affected tissues. google.comespublisher.com
A significant advancement in this area is the development of a novel thermosensitive in-situ gel of gabexate mesylate, often abbreviated as GMTI. nih.govnih.govnih.gov These formulations are liquid at lower temperatures, allowing for easy injection, and transform into a gel state at body temperature. mdpi.commdpi.com This phase transition creates a drug reservoir at the injection site, enabling localized and sustained release of gabexate mesylate. nih.govgoogle.com
Research has identified an optimal formulation for GMTI consisting of specific concentrations of poloxamers, which are synthetic block copolymers of polyethylene (B3416737) oxide and polypropylene (B1209903) oxide. One study detailed a formulation containing 20.6% (w/w) Poloxamer 407 (P-407) and 5.79% (w/w) Poloxamer 188 (P188) as a gelling solvent for gabexate mesylate. nih.gov This system is designed to prolong the duration of drug release, offering advantages like high bioavailability and controlled, targeted drug delivery. nih.gov In experimental models of traumatic pancreatitis, locally injected GMTI was shown to effectively inhibit pancreatic enzymes and alleviate the severity of the condition. nih.govnih.gov
GMTI Formulation Details
| Component | Concentration (w/w) | Function | Reference |
|---|---|---|---|
| Poloxamer 407 (P-407) | 20.6% | Thermosensitive gelling agent | nih.gov |
| Poloxamer 188 (P188) | 5.79% | Thermosensitive gelling agent | nih.gov |
| Gabexate Mesylate | Variable | Active Pharmaceutical Ingredient | nih.gov |
Addressing Pharmacokinetic Challenges through Advanced Drug Delivery
The primary pharmacokinetic challenge of gabexate mesylate is its rapid clearance from the body, which makes it difficult to maintain the necessary blood drug concentration through conventional means like frequent intravenous infusions. nih.govnih.gov This is particularly problematic when treating conditions like pancreatitis where the blood supply to the pancreas may be directly damaged, impeding the drug's access to the target organ via systemic circulation. nih.govnih.gov
Advanced drug delivery systems, such as the aforementioned GMTI, directly address these challenges. By forming a gel-like depot at the site of administration, these systems provide sustained release, which can significantly improve local drug concentration and bioavailability. nih.govarvojournals.org This method of localized delivery ensures that the drug remains at the target site for an extended period, overcoming the limitations of its short half-life and the difficulties associated with systemic administration. nih.govgoogle.com Studies in animal models have demonstrated that peripancreatic injection of GMTI leads to better outcomes in improving pancreatic histology compared to systemic intravenous injection of gabexate mesylate. nih.gov
Biocompatibility and Stability of Formulations
The clinical viability of any novel drug formulation depends critically on its biocompatibility and stability.
Biocompatibility: Research into GMTI formulations has shown promising results regarding their biocompatibility. In one study, local injection of a 10 mg/mL GMTI formulation into rat muscle tissue resulted in normal muscle fiber texture with no obvious infiltration of inflammatory cells or red blood cells, indicating good tissue compatibility. nih.gov222.198.130 Further studies in beagle dogs treated with GMTI for pancreatic trauma observed normal glandular cell structures and fibrous tissue hyperplasia in the healed wound area, supporting the formulation's biocompatibility in a larger animal model. nih.gov Thermosensitive hydrogels in general, such as those based on chitosan, have also been demonstrated to be biocompatible with various cell types. arvojournals.org
Stability: Gabexate mesylate is inherently unstable in aqueous solutions because it contains ester bonds that are readily hydrolyzed. nih.gov This chemical instability poses a significant challenge for formulation development. Studies have shown that certain excipients can impact the stability of the final product. For instance, an analysis of various generic products found that those containing mannitol (B672) as an additive had a higher content of hydrolysate impurities compared to the branded product or generics without mannitol. nih.gov This suggests that mannitol may alter the crystal structure and impair the stability of gabexate mesylate. nih.gov
To enhance stability, specific formulation strategies are employed. One approach involves using an acetic acid-sodium acetate (B1210297) buffer to maintain the pH of the solution between 4.4 and 4.8, a range where the hydrolysis of gabexate mesylate is minimized. google.com Additionally, controlling the moisture content in lyophilized (freeze-dried) products is crucial, as residual water can promote hydrolysis. google.com A carefully designed freeze-drying process can ensure that the final product has a very low moisture content (e.g., below 0.5%), thereby preventing a substantial increase in related substances and maintaining the stability of the compound. google.com
Factors Affecting Gabexate Mesylate Stability
| Factor | Observation/Finding | Formulation Strategy | Reference |
|---|---|---|---|
| Hydrolysis | The ester bonds in the structure are prone to hydrolysis. | Control pH and moisture content. | nih.govgoogle.com |
| pH | Degradation is pH-dependent. | Use of an acetic acid-sodium acetate buffer to maintain pH at 4.4-4.8. | google.com |
| Excipients | Formulations with mannitol showed higher levels of hydrolysate impurity. | Avoidance of destabilizing excipients like mannitol. | nih.gov |
| Moisture | Water content in lyophilized products can cause degradation. | Optimized freeze-drying process to achieve moisture content below 0.5%. | google.com |
Comparative Efficacy and Safety Studies
Comparison with Heparin in DIC Treatment
The use of gabexate (B1204611) mesylate as an alternative to heparin in the treatment of Disseminated Intravascular Coagulation (DIC) has been explored in clinical research, particularly in patient populations where bleeding is a significant concern.
Table 1: Gabexate Mesylate vs. Heparin in DIC Treatment
A summary of comparative outcomes from two key studies.
| Study Type | Treatment Groups | Patient Population | Key Efficacy Findings |
|---|
Comparison with Recombinant Human Soluble Thrombomodulin (rTM) in DIC Management
Recombinant human soluble thrombomodulin (rTM) is another agent used in the management of DIC. A retrospective study compared the efficacy and safety of rTM with gabexate mesylate (GM) for treating DIC in patients with sepsis following emergent gastrointestinal surgery. nih.gov The study included 22 patients who developed DIC, with 10 receiving rTM and 9 receiving GM. nih.govscribd.com
The primary finding was that the acute DIC score resolved significantly earlier in the rTM group compared to the GM group. nih.gov However, when comparing various other biochemical parameters and sepsis-related organ failure assessment scores, there were no significant differences between the two treatment groups, with the exception of C-reactive protein (CRP) levels, which tended to be lower in the rTM group. nih.gov No patients in the rTM group had to discontinue treatment due to postoperative bleeding. nih.gov These results suggest that rTM may be an effective therapeutic option for septic patients with DIC after emergent gastrointestinal surgery, potentially offering a faster resolution of DIC scores compared to gabexate mesylate. nih.gov
Table 2: Gabexate Mesylate vs. rTM in DIC Management
Findings from a retrospective study in post-surgical sepsis patients.
| Parameter | Gabexate Mesylate (GM) Group (n=9) | Recombinant Thrombomodulin (rTM) Group (n=10) | Outcome |
|---|---|---|---|
| DIC Score Resolution | Slower resolution | Significantly earlier resolution | rTM showed faster improvement nih.gov |
| Biochemical Parameters | No significant difference | No significant difference | Generally comparable nih.gov |
| C-Reactive Protein (CRP) | Higher trend | Lower trend | Trended lower in the rTM group nih.gov |
| Safety (Postoperative Bleeding) | Not specified | No cessation of treatment due to bleeding | rTM was administered without causing significant bleeding complications nih.gov |
Comparative Studies with Nafamostat (B1217035) Mesilate
Nafamostat mesilate is a synthetic serine protease inhibitor that has been compared with gabexate mesylate, primarily in the context of treating DIC and in in-vitro studies.
A key retrospective study evaluated the clinical outcomes of 127 patients with DIC associated with hematological malignancies, comparing the effects of gabexate mesylate (n=55) and nafamostat mesilate (n=72). nih.gov The study found no significant differences in the DIC resolution rates between the two groups at either day 7 or day 14. nih.gov The resolution rate on day 7 was 45.5% for the gabexate group versus 40.3% for the nafamostat group. nih.gov By day 14, the rates were 69.8% for gabexate and 56.3% for nafamostat. nih.gov The research concluded that the resolution of DIC was more closely correlated with the improvement of the underlying hematological malignancy rather than the specific synthetic protease inhibitor used, with no significant difference observed between the two drugs. nih.govresearchgate.net
In-vitro studies have shown that nafamostat mesilate inhibits several enzymes—including trypsin, plasmin, and thrombin—more potently than gabexate mesilate. jst.go.jp One study also noted that the inhibitory effect of gabexate towards trypsin was more markedly reduced after plasma incubation compared to nafamostat. jst.go.jp
Table 3: Gabexate Mesylate vs. Nafamostat Mesilate in DIC
A retrospective comparison in patients with hematological malignancies.
| Time Point | DIC Resolution Rate (Gabexate Group) | DIC Resolution Rate (Nafamostat Group) | P-value |
|---|---|---|---|
| Day 7 | 45.5% | 40.3% | 0.586 nih.gov |
| Day 14 | 69.8% | 56.3% | 0.179 nih.gov |
Comparison with Somatostatin (B550006) in Prophylaxis of Post-ERCP Pancreatitis (PEP)
The prophylactic use of gabexate mesylate and somatostatin to prevent pancreatitis following endoscopic retrograde cholangiopancreatography (ERCP) has been a subject of debate and extensive study.
A large double-blind, multicenter trial randomized 1,127 patients undergoing ERCP to receive either gabexate mesylate, somatostatin, or a placebo. nih.gov The results showed no statistically significant differences in the incidence of post-ERCP pancreatitis among the three groups. The rates of pancreatitis were 5.8% in the gabexate group, 6.3% in the somatostatin group, and 4.8% in the placebo group. nih.gov Similarly, there were no significant differences in the rates of hyperamylasemia or abdominal pain. nih.gov
Another multicenter, placebo-controlled trial focused on patients at high risk for post-ERCP pancreatitis and also found that short-term infusions of gabexate or somatostatin were not significantly different from placebo in preventing pancreatitis. chirhoclin.com The pancreatitis rates were 8.1% for gabexate and 11.5% for somatostatin, compared to 6.5% for placebo. chirhoclin.com
A meta-analysis of multiple studies further concluded that short-term (<6 hours) or long-term (>12 hours) infusions of either gabexate mesylate or somatostatin proved ineffective in reducing the incidence of post-ERCP pancreatitis and associated pain. nih.gov
Table 4: Gabexate Mesylate vs. Somatostatin in PEP Prophylaxis
Data from a large multicenter randomized controlled trial.
| Outcome | Gabexate Mesylate (n=381) | Somatostatin (n=351) | Placebo (n=395) |
|---|---|---|---|
| Incidence of Pancreatitis | 5.8% | 6.3% | 4.8% nih.gov |
| Incidence of Hyperamylasemia | 31.5% | 26.8% | 32.6% nih.gov |
| Incidence of Abdominal Pain | 6.3% | 5.1% | 5.3% nih.gov |
Advanced Research Methodologies and Models
Clinical Study Designs
Randomized Controlled Trials (RCTs)
Randomized controlled trials have been the cornerstone of clinical research on gabexate (B1204611) mesylate, primarily focusing on its efficacy in acute pancreatitis and in the prevention of pancreatitis following endoscopic retrograde cholangiopancreatography (ERCP).
The design of these trials has often been multicenter, double-blind, and placebo-controlled to ensure robust and unbiased results. For instance, a German pancreatitis study group conducted a multicenter, randomized, double-blind trial involving 223 patients with moderate to severe acute pancreatitis, comparing high-dose gabexate mesylate against a placebo. nih.gov Similarly, another multicenter, double-blind trial randomized 100 unselected patients with acute pancreatitis to receive either gabexate mesylate or a placebo. nih.gov In Italy, a large, prospective, open-label, comparative RCT was conducted across 42 centers, enrolling 388 patients to compare two different treatment schedules of the drug.
A significant prospective and randomized study focused on a high-risk population of 52 patients with severe acute pancreatitis and associated organ dysfunction. nih.gov This trial was designed to examine the effects of early administration of gabexate mesylate on patient outcomes. nih.gov The findings from this study suggested that early infusion of gabexate mesylate improved survival and reduced the need for surgical intervention in this specific patient group. nih.gov However, other RCTs have yielded different results. A multicenter trial in Hannover involving 50 patients found a significant decline in serum alpha-amylase activity in the gabexate mesilate group but no significant difference in the mortality rate between the verum and control groups. Another trial found no statistically significant differences in clinical evolution, complications, or mortality in patients with generally mild acute pancreatitis. nih.gov
Table 1: Summary of Selected Randomized Controlled Trials on Gabexate Mesylate
| Condition | Study Design | Patient Population | Key Endpoints | Main Findings |
| Severe Acute Pancreatitis | Prospective, Randomized | 52 patients with acute pancreatitis and organ dysfunction | Mortality, necessity for surgical intervention, clinical/biochemical parameters | Significantly reduced 7-day and 90-day mortality rates; reduced need for surgery. nih.gov |
| Acute Pancreatitis | Multicenter, Randomized, Double-Blind, Placebo-Controlled | 100 unselected patients | Clinical/biochemical evolution, complications, mortality | No statistically significant beneficial effects were demonstrated. nih.gov |
| Moderate to Severe Acute Pancreatitis | Multicenter, Randomized, Double-Blind, Placebo-Controlled | 223 patients | Mortality, complications | No statistical difference in mortality or complications between placebo and this compound groups. nih.gov |
| Severe Acute Pancreatitis | Multicenter, Prospective, Open-Label, Comparative, Randomized | 388 patients | Incidence of complications | No significant difference in complication rates between two different treatment schedules. |
Meta-Analyses and Systematic Reviews
To synthesize the often-conflicting results from individual RCTs, numerous meta-analyses and systematic reviews have been conducted. These studies pool data from multiple trials to provide a more statistically powerful estimate of gabexate mesylate's treatment effect.
A meta-analysis of five randomized trials evaluating mortality and complications in acute pancreatitis was conducted to address the controversy over the drug's effectiveness. The results of this analysis indicated that treatment with this compound did not affect mortality but did significantly reduce the incidence of complications in general and those requiring surgery. Another meta-analysis focusing on severe acute pancreatitis found that while the compound had no effect on mortality, it was effective in improving the complication rate and reducing the number of patients requiring surgery.
Table 2: Overview of Selected Meta-Analyses and Systematic Reviews
| Focus Area | Methodology | Number of Studies Included | Key Endpoints | Overall Conclusion |
| Acute Pancreatitis | Meta-analysis of RCTs | 5 | Mortality, complications, complications requiring surgery | No effect on mortality; significant reduction in complications. |
| Post-ERCP Pancreatitis (PEP) | Systematic Review & Meta-analysis of RCTs | 7 | PEP incidence, severe PEP, mortality, hyperamylasemia, abdominal pain | No beneficial effects found; not recommended for prophylaxis. thieme-connect.com |
| Acute Pancreatitis Therapy | Meta-analysis | Not specified | Mortality, complications, need for surgery | In severe AP, this compound reduced complications but had no effect on mortality. |
| Post-ERCP Pancreatitis (PEP) | Meta-analysis of RCTs | 4 | PEP incidence, severe PEP, case-fatality, hyperamylasemia, abdominal pain | This compound cannot prevent pancreatic injury after ERCP. |
Retrospective and Prospective Cohort Studies
While the bulk of clinical evidence for gabexate mesylate comes from RCTs and meta-analyses, prospective study designs have also been employed. These studies follow groups of patients forward in time to observe outcomes. For example, a significant investigation into severe acute pancreatitis with organ dysfunction was designed as a prospective and randomized study, which allowed for intensive monitoring of clinical and biochemical parameters following early administration of the drug. nih.gov This prospective nature ensures that data on exposures and outcomes are collected systematically over time. Another prospective, multicenter, double-blind trial was conducted to evaluate the efficacy of gabexate mesylate in unselected patients with acute pancreatitis. nih.gov Much of the prospective data collection has occurred within the framework of randomized trials rather than purely observational cohort studies.
Preclinical Experimental Models
Preclinical research has been vital for exploring the molecular mechanisms of gabexate mesylate. These studies use in vitro systems to examine its effects on cells and enzymes directly, and in vivo animal models to investigate its physiological impact in a complex biological system.
In Vitro Cell Culture and Enzyme Assay Systems
In vitro models have been instrumental in defining the direct inhibitory actions of gabexate mesylate. Enzyme assay systems have demonstrated that it is a competitive inhibitor of several trypsin-like serine proteases, including human thrombin, urokinase, plasmin, and Factor Xa. medchemexpress.com
Cell culture systems have been used to explore its effects on cellular processes related to inflammation and cancer. In one study using rat C6 glioma cells, gabexate mesylate was found to competitively inhibit both constitutive and inducible nitric oxide synthase (cNOS and iNOS). medchemexpress.com The same study showed it could inhibit nitrite (B80452) production (as a marker of NO release) in these cells when stimulated with lipopolysaccharide and interferon-gamma. medchemexpress.com In the context of cancer research, studies on human colon cancer cell lines showed that gabexate mesylate significantly reduced their invasive ability and directly inhibited the activity of purified matrix metalloproteinases (MMPs), specifically progelatinase A. medchemexpress.com Further research has indicated that it can inhibit the function of activated neutrophils and decrease the proliferation of certain cell lines in a dose-dependent manner. medchemexpress.com
Table 3: In Vitro Studies of Gabexate Mesylate
| System/Model | Target Investigated | Key Findings |
| Enzyme Assays | Thrombin, Urokinase, Plasmin, Factor Xa | Competitive inhibition with Ki values of 0.97, 1.3, 1.6, and 8.5 μM, respectively. medchemexpress.com |
| Rat C6 Glioma Cells | Nitric Oxide Synthase (NOS) | Competitively inhibits cNOS and iNOS; inhibits NO release. medchemexpress.com |
| Human Colon Cancer Cell Lines | Cell Invasion, Matrix Metalloproteinases (MMPs) | Reduced invasive ability of cells; directly inhibited purified progelatinase A. medchemexpress.com |
| Activated Neutrophils | Neutrophil Function | Demonstrated inhibition of the function of activated neutrophils. |
| Human Umbilical Vein Endothelial Cells | Angiogenesis | Inhibited cell proliferation and tube formation. |
In Vivo Animal Models
A variety of in vivo animal models have been utilized to study the effects of gabexate mesylate in conditions mimicking human diseases such as pancreatitis, disseminated intravascular coagulation (DIC), sepsis, pain, and asthma.
Pancreatitis: Rat models of acute pancreatitis are common. One such model induces pancreatitis through intramuscular injections of cerulein followed by an intraperitoneal injection of lipopolysaccharide to mimic a septic challenge. In this model, this compound was shown to improve pancreatic microcirculation, increase blood flow velocity, reduce leukocyte sticking, and lessen the severity of associated lung edema. Another model used intravenous caerulein (B1668201) and intraductal glycodeoxycholic acid to induce severe acute pancreatitis in rats; here, this compound improved pathological criteria and microcirculatory parameters in both the pancreas and liver.
Sepsis: A widely used model for sepsis is cecal ligation and puncture (CLP) in rats. capes.gov.br Studies using this model found that gabexate mesylate attenuated sepsis-induced lung injury, reduced mortality, and modulated the gut microbiota and related metabolites. capes.gov.br
Pain: To study neuropathic pain, a rat model involving spinal nerve ligation (SNL) has been employed. In these experiments, this compound attenuated the development of mechanical allodynia (pain from a non-painful stimulus). This effect was associated with the inhibition of pro-inflammatory cytokines and inducible nitric oxide synthase (iNOS) via the suppression of nuclear factor-κB (NF-κB) in the spinal cord. For inflammatory pain, a model using Complete Freund's Adjuvant (CFA)-induced arthritis in rats showed that gabexate mesylate could attenuate mechanical allodynia and heat hyperalgesia.
Asthma: A murine model of allergic asthma was created by sensitizing and challenging BALB/c mice with the allergen Dermatophagoides pteronyssinus (Der p). In this model, this compound treatment reduced mast cell activation, attenuated airway hyperresponsiveness and eosinophil infiltration, and modulated cytokine production, suggesting a therapeutic effect on allergen-induced airway inflammation.
Disseminated Intravascular Coagulation (DIC): The effect of this compound on DIC has been investigated in rabbit models where DIC is induced by a constant infusion of thromboplastin (B12709170). These studies evaluated the compound's ability to suppress the characteristic decrease in platelet number and fibrinogen content.
Table 4: In Vivo Animal Models Investigating Gabexate Mesylate
| Condition | Animal Model | Induction Method | Key Parameters Measured | Summary of Effects |
| Acute Pancreatitis | Rat (Sprague-Dawley) | Cerulein injections + Lipopolysaccharide | Pancreatic microcirculation, lung edema, serum lipase (B570770) | Improved microcirculation, increased flow velocity, reduced leukocyte sticking, lessened lung edema. |
| Sepsis | Rat (SD) | Cecal Ligation and Puncture (CLP) | Mortality, lung injury, gut microbiota, metabolomics | Attenuated lung injury, reduced mortality, modulated gut microbiota. capes.gov.br |
| Neuropathic Pain | Rat (Sprague-Dawley) | Spinal Nerve Ligation (SNL) | Mechanical allodynia, expression of p65, proinflammatory cytokines, iNOS | Attenuated mechanical allodynia; inhibited expression of inflammatory mediators in the spinal cord. |
| Asthma | Mouse (BALB/c) | Sensitization and challenge with Dermatophagoides pteronyssinus | Airway hyperresponsiveness, eosinophil infiltration, cytokine levels (IL-4, TNF-α, IL-12) | Reduced mast cell activation, attenuated airway inflammation and hyperresponsiveness. |
| Disseminated Intravascular Coagulation (DIC) | Rabbit | Infusion of tissue thromboplastin | Platelet count, fibrinogen content | Suppressed the decrease in platelet number and fibrinogen content. |
Advanced Analytical and Imaging Techniques
Advanced research methodologies are crucial for elucidating the mechanisms of action and therapeutic potential of compounds like gabexate mesylate. These techniques provide detailed insights into its interaction with biological systems at molecular and physiological levels.
Contrast-Enhanced Ultrasound (CEUS) for Therapeutic Guidance and Assessment
Contrast-Enhanced Ultrasound (CEUS) has emerged as a valuable imaging modality for guiding and assessing therapeutic interventions. Its application has been explored in the context of localized delivery of gabexate mesylate. In a study involving a beagle dog model of grade III pancreatic trauma, CEUS was utilized to guide the peripancreatic injection of a gabexate mesylate thermosensitive in-situ gel (GMTI). researchgate.net This technique allowed for precise administration of the therapeutic agent to the site of injury. researchgate.net
The use of CEUS provides real-time visualization, which can be critical for targeted drug delivery, potentially enhancing the efficacy of the treatment by ensuring the agent reaches the intended area. researchgate.nete-ultrasonography.orgnih.govnih.gov While studies on the effectiveness of systemic gabexate mesylate in acute pancreatitis have yielded varied results, targeted delivery guided by advanced imaging like CEUS represents a novel approach to localize its therapeutic action. nih.govnih.govunivr.it
Molecular Binding Analysis
Understanding the molecular interactions of gabexate mesylate is fundamental to comprehending its function as a serine protease inhibitor. Molecular binding analyses have been conducted to determine its affinity for various proteases involved in coagulation and inflammation. nih.gov These studies utilize techniques such as thermodynamic analysis and computer graphics to model the binding of gabexate mesylate to the active sites of enzymes. nih.gov
Research has shown that gabexate mesylate binds to and inhibits a range of serine proteases, including trypsin, plasmin, kallikrein, and thrombin. nih.govdrugbank.comrndsystems.com The affinity of gabexate mesylate for these proteases varies, which can be attributed to structural differences in the primary specificity subsites of the enzymes. nih.gov Comparative analysis of amino acid sequences and computer-graphics modeling have been instrumental in investigating these structural differences and explaining the differential binding affinities. nih.gov The mode of binding generally conforms to the active-reactive site geometries observed in complexes with other synthetic and natural inhibitors. nih.gov
| Protease | IC50 (μM) | Reference |
|---|---|---|
| Trypsin | 9.4 | rndsystems.com |
| Plasmin | 30 | rndsystems.com |
| Plasma Kallikrein | 41 | rndsystems.com |
| Thrombin | 110 | rndsystems.com |
Biomarker and Molecular Expression Analysis
The analysis of biomarkers and molecular expression patterns provides critical information on the pharmacological effects of gabexate mesylate at the cellular and genetic levels, particularly concerning its anti-inflammatory properties.
Gene Expression Profiling (e.g., inflammatory cytokines, NF-κB components)
Gabexate mesylate has been shown to modulate the expression of genes involved in the inflammatory cascade. A key mechanism is its ability to suppress the nuclear factor kappa-B (NF-κB) signaling pathway. drugbank.comnih.gov This pathway is central to the production of pro-inflammatory cytokines. Studies have demonstrated that gabexate mesylate inhibits the degradation of IκBα, an inhibitor of NF-κB. nih.govnih.gov By preventing IκBα degradation, gabexate mesylate blocks the translocation of NF-κB into the nucleus, thereby inhibiting the transcription of target genes. nih.gov
Consequently, the production of several inflammatory cytokines is reduced. Research in various models, including human monocytes and rats with acute necrotizing pancreatitis, has confirmed that gabexate mesylate significantly inhibits the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govnih.govnih.gov In addition to its effect on NF-κB, gabexate mesylate has also been found to inhibit the activation of activator protein-1 (AP-1), another transcription factor involved in inflammatory responses. rndsystems.comnih.gov
| Mediator | Effect | Mechanism | Reference |
|---|---|---|---|
| TNF-α | Inhibited Production | Inhibition of NF-κB and AP-1 activation | nih.govnih.gov |
| IL-6 | Inhibited Production | Modulation of inflammatory cytokine responses | nih.govnih.gov |
| NF-κB | Inhibited Activation | Inhibition of IκBα degradation and phosphorylation | nih.govnih.gov |
| AP-1 | Inhibited Activation | Inhibition of mitogen-activated protein kinase pathways | nih.gov |
| E-selectin & ICAM-1 | Inhibited Expression | Inhibition of NF-κB-mediated transcription | nih.gov |
Proteomics and Metabolomics Approaches in Disease Pathogenesis
Proteomic and metabolomic studies offer a systems-level view of the biological impact of gabexate mesylate. Proteomic analysis reinforces its role as a broad-spectrum serine protease inhibitor, affecting multiple proteins within the coagulation and inflammatory systems. rndsystems.comnih.gov
Metabolomics has been employed to explore the effects of gabexate mesylate administration in the context of sepsis in rat models. nih.gov These analyses revealed that the compound can significantly alter the host's metabolic profile. In septic rats, gabexate mesylate was found to regulate several key metabolic pathways. nih.gov The analysis of differential metabolites indicated that its administration was associated with changes in sphingolipid metabolism, histidine metabolism, steroid biosynthesis, glycerophospholipid metabolism, and primary bile acid biosynthesis. nih.gov These findings suggest that the therapeutic effects of gabexate mesylate may extend beyond protease inhibition and modulation of cytokine production to include broader impacts on host metabolism during systemic inflammatory conditions. nih.gov
Emerging Research Areas and Future Perspectives
Exploration of Novel Therapeutic Indications
While gabexate (B1204611) mesylate is well-established for certain conditions, its mechanism as a serine protease inhibitor suggests a broader therapeutic potential. patsnap.com Researchers are actively investigating its efficacy in a variety of other medical conditions. Its anti-inflammatory properties, mediated through the inhibition of nuclear factor-kappa B (NF-κB) and other pro-inflammatory pathways, are a key focus of this exploratory research. medchemexpress.comnih.govmedchemexpress.com
Emerging areas of investigation include:
Sepsis and Endotoxin-Induced Injury: Studies have shown that gabexate mesylate can inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) induced by lipopolysaccharides (LPS), a major component of endotoxins from gram-negative bacteria. nih.govtocris.comrndsystems.com This suggests a potential role in mitigating the systemic inflammatory response characteristic of sepsis. nih.gov Research in rat models demonstrated that gabexate mesylate attenuates endotoxin-induced pulmonary vascular injury, a critical aspect of sepsis-related lung injury. nih.gov Furthermore, investigations into its effects on gut microbiota in septic rats suggest it may help regulate the microbiome and related metabolites, potentially offering a new therapeutic strategy for sepsis. nih.gov
Ischemia-Reperfusion Injury: The drug has been investigated for its potential to protect against ischemia-reperfusion injury, a condition where tissue damage occurs after blood supply returns to the tissue following a period of ischemia. drugbank.com
Cancer Therapy: Preclinical studies have explored gabexate mesylate's role as an anticancer agent. drugbank.com Research indicates it displays anticancer chemotherapeutic and anti-angiogenic activities. lktlabs.com In vitro studies on human pancreatic cancer cells have shown that it can inhibit the invasiveness of these cells by targeting tumor-associated trypsinogen (B12293085) and urokinase-type plasminogen activator. lktlabs.com It has also been shown to induce apoptosis in HepG2 liver cancer cells. medchemexpress.com
Neuropathic Pain: In a rat model of neuropathic pain, gabexate mesylate was found to ameliorate mechanical allodynia by inhibiting pro-inflammatory cytokines and the nitric oxide pathway through the suppression of NF-κB. medchemexpress.com
Allergen-Induced Airway Inflammation: Murine models of asthma have shown that gabexate mesylate can attenuate allergen-induced airway inflammation and the infiltration of eosinophils into the lungs. tocris.comrndsystems.com
Drug Repurposing for Unexplored Conditions (e.g., specific viral infections, inflammatory dermatoses)
Drug repurposing, or finding new uses for approved drugs, is a highly efficient strategy for therapeutic development. Gabexate mesylate is a candidate for such efforts, particularly in virology and dermatology.
Viral Infections: A significant area of research is its potential as an antiviral agent. Gabexate mesylate has been shown to inhibit the replication of influenza A and B viruses in vitro. lktlabs.comtaylorandfrancis.com This antiviral activity stems from its ability to inhibit the cleavage of hemagglutinin, a viral surface protein essential for infection. lktlabs.com More recently, its inhibitory effect on Transmembrane Serine Protease 2 (TMPRSS2) has garnered attention. taylorandfrancis.comfocusbiomolecules.com Since TMPRSS2 is crucial for the priming of the spike protein of viruses like SARS-CoV-2, gabexate mesylate has been identified as a potential therapeutic for COVID-19. focusbiomolecules.com
| Virus | Mechanism of Action | Supporting Evidence |
| Influenza A/B | Inhibition of hemagglutinin cleavage | In vitro studies in MDCK and human tracheal epithelial cells; in vivo murine model. lktlabs.comtaylorandfrancis.com |
| SARS-CoV-2 | Inhibition of TMPRSS2, preventing viral spike protein priming | In vitro studies in Calu-3 lung cells. taylorandfrancis.comfocusbiomolecules.com |
Inflammatory Dermatoses: The role of gabexate mesylate in inflammatory skin conditions is also being explored. Its ability to inhibit human mast cell tryptase, a key mediator in inflammation, suggests it could be beneficial in preventing inflammation, erosion, and ulceration of the skin and mucosae. nih.gov However, there are also case reports of panniculitis (an inflammatory condition of subcutaneous fat) with eosinophilic infiltration occurring as a potential allergic reaction following intravenous infusion of gabexate mesilate, suggesting a complex immunomodulatory role in the skin. nih.govresearchgate.net
Development of Targeted and Species-Specific Inhibitors
The broad-spectrum inhibitory activity of gabexate mesylate against various serine proteases is both a strength and a potential source of off-target effects. medchemexpress.com Future research is aimed at developing more targeted inhibitors to improve efficacy and safety. This involves understanding the structural differences between various proteases.
One study highlighted the species-specific inhibitory action of gabexate mesylate. It was found to be a significantly more potent inhibitor of human mast cell tryptase than bovine tryptase, with inhibition constants (Ki) of 3.4 x 10⁻⁹ M for the human enzyme versus 1.8 x 10⁻⁷ M for the bovine enzyme. nih.gov Analysis of the crystal structure of human tryptase helped to explain this difference in binding affinity. nih.gov Such research, which compares the affinity of gabexate mesylate for different proteases and across species, provides a foundation for designing new molecules with greater target specificity. nih.gov This could lead to the development of novel inhibitors tailored for specific human diseases or even veterinary applications with minimal cross-reactivity.
Pharmacoeconomic Evaluations and Cost-Effectiveness Analyses
As healthcare systems face increasing budget pressures, the cost-effectiveness of treatments is a critical consideration. Pharmacoeconomic evaluations of gabexate mesylate have been conducted, particularly for its use in acute pancreatitis.
| Condition | Finding | Implication |
| Acute Pancreatitis (all cases) | High cost to prevent one complication. nih.gov | Universal use is not cost-effective. |
| Non-severe Acute Pancreatitis | Higher costs with no significant reduction in mortality or length of stay. nih.gov | Use is not justified. |
| Severe Acute Pancreatitis | No significant reduction in mortality or length of stay. nih.gov | Use is not justified. |
These evaluations underscore the need for further research to identify patient subgroups who would derive the most benefit, thereby improving the cost-effectiveness ratio.
Research on Patient Stratification and Personalized Therapy
Stemming from the findings of pharmacoeconomic analyses, a key future direction is the stratification of patients to identify those most likely to respond to gabexate mesylate therapy. This approach moves away from a "one-size-fits-all" model towards personalized medicine.
For acute pancreatitis, it has been suggested that administering the drug selectively to patients at a higher risk of complications could represent a much more cost-effective strategy. nih.gov However, studies to specifically identify these high-risk patient profiles and validate this targeted approach are still needed. nih.gov Future research will likely involve the use of biomarkers and clinical scoring systems to predict which patients will benefit most, thereby optimizing therapeutic use and economic efficiency.
Investigation of Long-Term Clinical Outcomes and Disease Recurrence
Much of the existing research on gabexate mesylate focuses on acute treatment settings and short-term outcomes, such as mortality at 90 days or the incidence of immediate complications. nih.gov There is a gap in the literature regarding the long-term effects of the drug on patient outcomes and the recurrence of disease.
For instance, in the context of preventing post-ERCP pancreatitis, meta-analyses have evaluated the immediate incidence of pancreatitis but not the long-term consequences or recurrence rates in patients who received the prophylactic treatment. nih.govresearchgate.net Future prospective, long-term follow-up studies are necessary to understand if treatment with gabexate mesylate has a lasting impact on disease progression, quality of life, and the frequency of disease recurrence.
Development of Combination Therapies
Combining therapeutic agents with different mechanisms of action is a common strategy to enhance efficacy and overcome resistance. Research into combination therapies involving gabexate mesylate is an active area of investigation.
A pilot study evaluated the combination of gabexate mesylate with octreotide (B344500) for preventing complications after high-risk pancreatic resection. nih.gov The results showed a favorable trend, with a 33% reduction in related abdominal complications in the combination group compared to the group receiving gabexate mesylate alone, although this requires confirmation in larger trials. nih.gov Another study noted that in severe acute pancreatitis, treatment with somatostatin (B550006) combined with ulinastatin and/or gabexate resulted in a more significant decrease in inflammatory cytokines compared to somatostatin alone. taylorandfrancis.com In clinical practice for severe acute pancreatitis, it has also been administered as part of a continuous regional arterial infusion therapy that includes antibiotics. nih.gov
These studies suggest that gabexate mesylate could be a valuable component of multi-drug regimens for complex inflammatory and coagulation-related disorders.
常见问题
Q. What are the common synthetic routes for Gabexate mesylate, and how do they differ in efficiency and environmental impact?
Gabexate mesylate is synthesized via two primary routes: (1) a traditional method using thionyl chloride and pyridine, which is corrosive and environmentally taxing, and (2) a "one-pot" green synthesis replacing thionyl chloride with trifluoromethanesulfonic acid, optimized via orthogonal design experiments to achieve higher yields (43.1%) and reduced pollution . The green method avoids hazardous reagents and simplifies purification, making it more sustainable for industrial scaling .
Q. What in vivo models are used to study Gabexate mesylate's anti-inflammatory and anticoagulant effects?
The cecal ligation and puncture (CLP) model in Sprague-Dawley rats is widely used to simulate sepsis-induced lung injury. Gabexate mesylate administration in this model reduces mortality (from 50% in CLP to 20% in treated groups) and modulates gut microbiota (e.g., increased Lactobacillus, decreased Escherichia–Shigella) . Other models include endotoxin-induced pulmonary injury in primates and smoke-induced lung injury in rodents .
Q. What are the recommended storage conditions and solubility considerations for Gabexate mesylate in experimental settings?
Gabexate mesylate should be stored at -20°C in powder form (stable for 2–3 years). When dissolved in DMSO, it remains stable for ≤1 month at -20°C. Avoid repeated freeze-thaw cycles and exposure to light .
Q. What molecular mechanisms underlie Gabexate mesylate's protease inhibitory activity?
Gabexate mesylate inhibits serine proteases such as Factor Xa (0.19 μM activity), thrombin, and kallikrein. It attenuates inflammation by suppressing NF-κB and AP-1 activation, reducing TNF-α production in monocytes .
Advanced Research Questions
Q. How can orthogonal design experiments optimize Gabexate mesylate synthesis conditions?
Orthogonal design identifies critical parameters (e.g., reaction time, temperature, reagent ratios) for maximizing yield. For the green synthesis method, trifluoromethanesulfonic acid concentration and reaction duration were optimized to reduce byproducts and improve efficiency (final yield: 43.1%) .
Q. How do contradictory clinical trial outcomes on Gabexate mesylate's efficacy in acute pancreatitis inform future study designs?
While some trials report reduced post-ERCP pancreatitis (PEP) incidence with 400 mg continuous infusion , others show no benefit in unselected patients . Contradictions arise from variations in dosing (≤5 days vs. >6 days), patient selection (high-risk vs. general cohorts), and administration timing (pre- vs. post-procedure) . Future studies should standardize protocols and stratify patients by risk factors.
Q. What metabolomic techniques identify Gabexate mesylate's impact on sepsis-related metabolites?
Untargeted metabolomics using LC-MS/MS with principal component analysis (PCA) and orthogonal partial least squares-discriminant analysis (OPLS-DA) can differentiate sepsis-induced metabolic shifts. Key metabolites like palmitoylethanolamide and deoxycholic acid are significantly altered in Gabexate-treated rats, correlating with gut microbiota changes . Quality control (QC) samples ensure data reproducibility .
Q. What methodologies are employed to analyze Gabexate mesylate-induced alterations in gut microbiota composition?
16S rRNA sequencing (97% OTU similarity threshold) with QIIME software calculates alpha diversity (Chao1, Shannon indices) and beta diversity (PCoA). Differential taxa (e.g., Pygmaiobacter, Erysipelotrichaceae) are identified using parametric (t-test) and nonparametric (Wilcoxon) tests .
Q. How can in vitro assays differentiate Gabexate mesylate's inhibitory effects on various serine proteases?
Fluorogenic substrate-based assays measure inhibition kinetics (IC₅₀) for proteases like trypsin, plasmin, and Factor Xa. Gabexate mesylate shows weak inhibition of pancreatic trypsin but strong activity against plasma kallikrein (IC₅₀: 0.19 μM), making it suitable for anticoagulation studies .
Q. What pharmacokinetic challenges complicate Gabexate mesylate administration in clinical studies?
Its short half-life (~55 minutes) necessitates continuous IV infusion (e.g., 12–24 hours) to maintain therapeutic levels. Dose optimization is critical: 400 mg/day reduces PEP incidence, but higher doses (1 g/day) risk adverse effects like anaphylaxis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
